Cy3-PEG8-Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H72ClN3O9 |
|---|---|
Molecular Weight |
882.6 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide chloride |
InChI |
InChI=1S/C49H71N3O9.ClH/c1-7-25-54-27-29-56-31-33-58-35-37-60-39-40-61-38-36-59-34-32-57-30-28-55-26-23-50-47(53)22-9-8-14-24-52-44-19-13-11-17-42(44)49(4,5)46(52)21-15-20-45-48(2,3)41-16-10-12-18-43(41)51(45)6;/h1,10-13,15-21H,8-9,14,22-40H2,2-6H3;1H |
InChI Key |
BIZZKBGGPQROCG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
what is Cy3-PEG8-Alkyne
An In-depth Technical Guide to Cy3-PEG8-Alkyne for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorescent probe combining the bright and photostable cyanine dye, Cy3, with a terminal alkyne group through a flexible eight-unit polyethylene glycol (PEG) spacer. This molecule is specifically designed for bioorthogonal labeling applications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its principal application lies in the covalent attachment of the Cy3 fluorophore to azide-modified biomolecules, enabling their visualization and tracking in a wide range of biological and biomedical research settings. The PEG spacer enhances the water solubility and reduces steric hindrance of the dye, improving its accessibility to target molecules in aqueous environments.
Chemical and Physical Properties
The key characteristics of this compound are summarized in the table below, providing essential data for experimental design and data analysis.
| Property | Value |
| Molecular Formula | C₄₉H₇₂ClN₃O₉ |
| Molecular Weight | 882.56 g/mol |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~570 nm |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ at λex |
| Quantum Yield | ~0.31 |
| Appearance | Red solid |
| Solubility | Soluble in DMSO, DMF, and water |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily utilized in CuAAC reactions. This "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne of the Cy3 probe and an azide group on a target molecule. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions, making it ideal for labeling complex biological samples. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and enhance reaction efficiency.
Experimental Protocols
Below are detailed protocols for the labeling of azide-modified proteins and for the metabolic labeling and imaging of cellular glycans using this compound.
Labeling of Azide-Modified Proteins
This protocol outlines the general steps for conjugating this compound to a protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (prepare fresh, e.g., 300 mM in water)
-
Protein purification tools (e.g., size-exclusion chromatography columns or dialysis cassettes)
Protocol:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the protein solution: Dilute the azide-modified protein in buffer to a final concentration of 1-5 mg/mL.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. For a typical reaction, a final concentration of 1 mM CuSO₄ and 5 mM THPTA is used.
-
Set up the labeling reaction: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution
-
This compound stock solution (a 5-20 fold molar excess over the protein is recommended)
-
Catalyst premix
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified Cy3-labeled protein.
Metabolic Labeling and Imaging of Cellular Glycans
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.[1][2][3]
Materials:
-
Cell culture medium
-
Azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, Ac₄GalNAz)
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction buffer (containing CuSO₄, THPTA, and sodium ascorbate)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar analog (e.g., 25-50 µM Ac₄GalNAz) for 24-48 hours to allow for metabolic incorporation into cellular glycans.
-
Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the permeabilized cells and incubate with the click reaction cocktail containing this compound (e.g., 5-20 µM) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with a wash buffer to remove unreacted reagents.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides using an appropriate mounting medium, and image using a fluorescence microscope with filters suitable for Cy3 and DAPI.
Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow involving this compound.
Caption: Chemical principle of CuAAC using this compound.
Caption: Workflow for imaging glycans using this compound.
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool in various research areas:
-
Proteomics: Labeling and identification of newly synthesized proteins or specific post-translationally modified proteins.
-
Glycobiology: Visualization and analysis of glycans in cells and tissues, which is crucial for understanding cell signaling, immune responses, and disease progression.[1][2]
-
Cell Biology: Tracking the localization and dynamics of biomolecules within living or fixed cells.
-
Drug Development: In the development of antibody-drug conjugates (ADCs), click chemistry can be used for the site-specific conjugation of drugs to antibodies. Fluorescent probes like this compound can be used to optimize and characterize these conjugation reactions.
-
High-Throughput Screening: The robust and simple nature of click chemistry makes it suitable for automated and high-throughput labeling and detection assays.
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules via copper-catalyzed click chemistry. Its excellent photophysical properties, enhanced solubility, and the high efficiency of the CuAAC reaction make it an indispensable tool for researchers and scientists in various fields, from fundamental cell biology to advanced drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in a wide range of experiments.
References
- 1. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy3-PEG8-Alkyne: A Comprehensive Technical Guide for Advanced Biological Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Cy3-PEG8-Alkyne, a fluorescent probe widely utilized in biological research and drug development. This document details its physicochemical characteristics, provides established experimental protocols for its use, and illustrates key workflows for its application in advanced labeling and imaging techniques.
Core Structure and Properties
This compound is a fluorescent labeling reagent that incorporates the bright and photostable Cyanine3 (Cy3) fluorophore. The structure features a terminal alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". A polyethylene glycol (PEG) spacer of eight units (PEG8) enhances its solubility in aqueous buffers and minimizes steric hindrance, improving accessibility to the target molecule.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₇₂ClN₃O₉ | [1] |
| Molecular Weight | 882.56 g/mol | [1] |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~570 nm | [2] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 555 nm | [3] |
| Fluorescence Quantum Yield | ~0.15 - 0.31 | |
| Solubility | Soluble in DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C, protect from light and moisture. |
Structural Diagram
The logical structure of this compound, highlighting its functional components, is depicted below.
Experimental Protocols
The primary application of this compound is the fluorescent labeling of azide-containing biomolecules through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a general, yet detailed, protocol for labeling proteins. This protocol can be adapted for other biomolecules like nucleic acids or glycans.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol outlines the steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Dimethylsulfoxide (DMSO), anhydrous
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM) in deionized water.
-
Prepare a stock solution of the copper ligand (e.g., 250 mM THPTA) in deionized water.
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 500 mM) in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10-50 µM) in the reaction buffer.
-
Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein.
-
Add the copper ligand to the reaction mixture to a final concentration of 5-fold molar excess over CuSO₄.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
-
Purification:
-
Remove the unreacted this compound and other small-molecule reagents by size-exclusion chromatography, dialysis, or spin filtration.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA).
-
Calculate the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Cy3 dye at ~555 nm.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling and imaging a target protein using this compound.
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool in various research and development areas.
-
Fluorescence Microscopy: Its bright and photostable fluorescence is ideal for imaging the localization and dynamics of labeled biomolecules in cells and tissues using techniques such as confocal microscopy and super-resolution microscopy (e.g., dSTORM).
-
Flow Cytometry: Labeled cells or particles can be detected and quantified using flow cytometry.
-
In-gel Fluorescence: Labeled proteins can be visualized directly in polyacrylamide gels after electrophoresis.
-
High-Throughput Screening: The robust nature of the click reaction allows for its use in high-throughput screening assays for drug discovery.
-
Drug Delivery and Targeting: this compound can be used to track the cellular uptake and distribution of drug delivery systems, such as nanoparticles or antibody-drug conjugates.
Signaling Pathway and Logical Relationship Visualization
While this compound is a tool for labeling and detection rather than a direct participant in signaling pathways, its application is crucial for elucidating such pathways. The diagram below illustrates the logical relationship of its use in a typical bio-imaging experiment to study a cellular process.
References
An In-depth Technical Guide to the Synthesis and Mechanism of Action of Cy3-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental protocols related to Cy3-PEG8-Alkyne, a fluorescent probe increasingly utilized in bioconjugation and molecular imaging.
Introduction
This compound is a fluorescent labeling reagent that combines the bright and photostable properties of the cyanine dye Cy3 with the biocompatibility and solubility conferred by a polyethylene glycol (PEG) linker. The terminal alkyne group enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This specific and efficient bioorthogonal reaction has made this compound a valuable tool for researchers in various fields, including proteomics, genomics, and drug discovery, for applications such as tracking, imaging, and quantification of biological molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of a Cy3 N-hydroxysuccinimidyl (NHS) ester: A carboxylic acid-functionalized Cy3 dye is activated with an NHS ester group.
-
Conjugation of Cy3-NHS ester with Amino-PEG8-Alkyne: The activated Cy3 dye is then reacted with a commercially available amino-PEG8-alkyne linker.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established procedures for NHS ester-amine couplings.[1][2][3]
Materials:
-
Cy3-NHS ester
-
Amino-PEG8-Alkyne[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Dissolution of Reactants:
-
Dissolve Cy3-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve Amino-PEG8-Alkyne in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
-
Coupling Reaction:
-
In a clean, dry reaction vessel, combine a 1.2 molar equivalent of Amino-PEG8-Alkyne solution with 1 molar equivalent of the Cy3-NHS ester solution.
-
Add 2-3 molar equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture to act as a proton scavenger.
-
Stir the reaction mixture at room temperature, protected from light, for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Following the reaction, the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point, but should be optimized for best separation.
-
Detection: Monitor the elution profile at the absorbance maximum of Cy3 (around 550 nm).
-
Collect the fractions containing the desired product.
-
-
Lyophilization:
-
The collected fractions are pooled and the solvent is removed under reduced pressure. The resulting aqueous solution is then lyophilized to obtain the final this compound product as a colored solid.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of the Cy3, PEG, and alkyne moieties.
-
UV-Vis Spectroscopy: To determine the concentration and confirm the characteristic absorbance spectrum of the Cy3 dye.
Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily used as a fluorescent reporter in CuAAC reactions. This "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne of the probe and an azide-modified target molecule. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.
The key steps of the CuAAC mechanism are:
-
Formation of Copper(I)-Acetylide: In the presence of a copper(I) catalyst, the terminal alkyne of this compound forms a copper-acetylide intermediate.
-
Coordination of the Azide: The azide-modified biomolecule coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper-acetylide and the coordinated azide.
-
Protonolysis and Catalyst Regeneration: The resulting metallacycle undergoes protonolysis to release the triazole-linked product and regenerate the copper(I) catalyst.
Experimental Protocol: Labeling of Azide-Modified Biomolecules
This protocol provides a general procedure for labeling an azide-modified protein with this compound using CuAAC.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
DMSO or DMF
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of copper(II) sulfate in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to a final concentration of 10-50 molar equivalents relative to the protein.
-
Prepare a "click-mix" by combining the copper(II) sulfate and THPTA ligand stock solutions in a 1:5 molar ratio.
-
Add the "click-mix" to the reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess labeling reagents and catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance spectrum of the purified protein.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₉H₇₁N₅O₁₀S₂ (example) |
| Molecular Weight | 986.2 g/mol (example) |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.2 |
| Solubility | Water, DMSO, DMF |
Note: The exact molecular formula and weight may vary depending on the specific Cy3 isomer and counter-ions.
Table 2: Typical Reaction Conditions for this compound Synthesis
| Parameter | Condition |
| Reactants | |
| Cy3-NHS ester | 1.0 eq |
| Amino-PEG8-Alkyne | 1.2 eq |
| Base (TEA or DIPEA) | 2-3 eq |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Purification | RP-HPLC (C18 column) |
Table 3: Typical Reaction Conditions for CuAAC Labeling
| Component | Final Concentration |
| Azide-modified Biomolecule | 1-10 mg/mL |
| This compound | 10-50 molar excess |
| Copper(II) Sulfate | 1 mM |
| THPTA Ligand | 5 mM |
| Sodium Ascorbate | 5 mM |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Mechanism of CuAAC labeling.
Caption: Experimental workflow for biomolecule labeling.
References
excitation and emission spectra of Cy3-PEG8-Alkyne
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorescent dye Cy3-PEG8-Alkyne, focusing on its spectral properties, experimental applications, and the underlying chemical principles. It is intended for professionals engaged in molecular biology, cell imaging, and drug development who require a reliable method for fluorescently labeling biomolecules.
Introduction to this compound
This compound is a derivative of the cyanine dye Cy3, a widely used fluorophore known for its bright orange-red fluorescence and high photostability.[1][2] This specific derivative is functionalized with two key components: a Polyethylene Glycol (PEG) spacer (containing 8 PEG units) and a terminal alkyne group.[3][4]
-
Cy3 Core: Provides the fluorescent properties. It is well-suited for excitation by common laser lines (532 nm or 555 nm) and can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[2]
-
PEG8 Spacer: The eight-unit PEG linker is a hydrophilic spacer that improves the water solubility of the dye and minimizes steric hindrance between the dye and the target molecule. This can help maintain the biological activity of the labeled molecule.
-
Alkyne Group: The terminal alkyne is a reactive handle that enables the dye to be covalently attached to molecules containing an azide group via a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".
This combination makes this compound an ideal tool for labeling a wide range of biomolecules—including proteins, nucleic acids, and lipids—that have been metabolically, enzymatically, or chemically modified to incorporate an azide group.
Spectroscopic and Physical Properties
The spectral characteristics of this compound are primarily determined by the core Cy3 fluorophore. Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | |
| Recommended Laser Line | 532 nm, 555 nm, or 568 nm | |
| Recommended Filter Set | TRITC / Cy3 | |
| Solubility | Water, DMSO, DMF | |
| Fluorescence Stability | Stable over a broad pH range (pH 4-10) |
Experimental Protocols: Click Chemistry Labeling
The primary application of this compound is the fluorescent labeling of azide-modified molecules via CuAAC (Click Chemistry). The following is a generalized protocol for labeling biomolecules in fixed cells.
Objective: To fluorescently label azide-modified target molecules within a cell using this compound for subsequent visualization by fluorescence microscopy.
Materials:
-
Cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., azido sugars, amino acids, or nucleosides).
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Wash buffer: PBS with 3% Bovine Serum Albumin (BSA)
-
Click Reaction Cocktail (prepare fresh):
-
This compound (1-10 µM final concentration)
-
Copper(II) sulfate (CuSO₄) (1 mM final concentration)
-
Reducing agent: Sodium ascorbate (10 mM final concentration, from a 100 mM stock freshly prepared in water) or a copper-chelating ligand like TBTA.
-
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Methodology:
-
Cell Preparation:
-
Wash cells grown on coverslips twice with PBS to remove culture medium.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order to the appropriate amount of PBS: i. This compound ii. Copper(II) sulfate iii. Sodium ascorbate (addition of the reducing agent initiates the reaction by reducing Cu(II) to the catalytic Cu(I) species).
-
Aspirate the wash buffer from the coverslips and add enough Click Reaction Cocktail to completely cover the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with Wash Buffer (PBS + 3% BSA) for 5 minutes each to remove unreacted dye.
-
(Optional) If nuclear counterstaining is desired, incubate with DAPI solution for 5 minutes.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the sample using a fluorescence microscope equipped with a suitable laser line (e.g., 532 nm or 561 nm) and an emission filter set for Cy3/TRITC.
-
Visualizations
The following diagrams illustrate the core chemical reaction and a typical experimental workflow for using this compound.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A typical experimental workflow for cell labeling with this compound.
References
Technical Guide: Solubility and Stability of Cy3-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Cy3-PEG8-Alkyne, a fluorescent dye commonly utilized in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Understanding the physicochemical properties of this reagent is critical for its effective use in labeling and tracking biomolecules.
Executive Summary
This compound is a molecule combining the fluorescent properties of the cyanine dye Cy3 with an eight-unit polyethylene glycol (PEG) linker and a terminal alkyne group for click chemistry. The PEG linker is incorporated to enhance aqueous solubility and reduce non-specific binding. While specific quantitative data is limited in public literature, this guide synthesizes available information from manufacturers and related studies to provide a reliable reference for experimental design and execution.
Solubility Profile
The solubility of this compound is influenced by both the hydrophobic cyanine dye and the hydrophilic PEG chain. While the non-PEGylated Cy3 alkyne is generally considered insoluble in water, the PEG8 linker significantly improves its solubility in aqueous solutions.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Reported Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 10 mM | A common solvent for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Often used as an alternative to DMSO. |
| Dichloromethane (DCM) | Soluble | An organic solvent for specialized applications. |
| Water / Aqueous Buffers | Soluble | The PEG8 linker imparts water solubility, though the maximum concentration is not consistently reported. It is recommended to test solubility for specific buffer compositions and concentrations. |
Stability Profile
The stability of this compound is crucial for its storage, handling, and experimental reliability. The primary factors affecting its stability are temperature, light, and pH.
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation | Rationale and Remarks |
| Storage Temperature | Store at -20°C upon arrival.[] | Recommended for long-term stability to prevent degradation. |
| Light Exposure | Protect from light. | Cyanine dyes are susceptible to photobleaching. Storage in the dark and minimizing light exposure during experiments is critical. |
| Moisture | Keep cool and dry.[] | The compound is hygroscopic; moisture can lead to hydrolysis and degradation. |
| pH | Fluorescence is stable between pH 4 and pH 10. | The fluorescence emission of the Cy3 core is relatively insensitive to pH within this range, making it suitable for a variety of biological buffers. |
| Shipping | Can be shipped at ambient temperature. | Short-term exposure to ambient temperatures is generally acceptable. |
| Long-term Storage | Up to 24 months at -20°C in the dark. | When stored correctly, the compound is stable for an extended period. |
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound, adapted from standard protocols for fluorescent and PEGylated compounds.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the kinetic solubility of this compound in a buffer of choice (e.g., Phosphate-Buffered Saline, PBS).
Methodology: Nephelometric Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS) to each well to achieve the final target concentrations of the compound. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, signifying that the solubility limit has been exceeded.
-
Data Analysis: The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is determined as the kinetic solubility.
Protocol for Assessing Stability via HPLC
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound under various stress conditions (e.g., pH, temperature, light exposure).
Methodology: Reversed-Phase HPLC with Fluorescence and/or Charged Aerosol Detection (CAD)
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, 9) or subject them to stress conditions (e.g., elevated temperature, controlled light exposure).
-
Include a control sample stored under ideal conditions (-20°C, dark).
-
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Detector 1: Fluorescence detector set to the excitation and emission maxima of Cy3 (approx. 550 nm and 570 nm, respectively).
-
Detector 2 (Optional but Recommended): Charged Aerosol Detector (CAD) to detect non-fluorescent degradation products.
-
-
Analysis:
-
Inject the stressed and control samples into the HPLC system.
-
Monitor the chromatograms. The peak corresponding to intact this compound should be identified based on the retention time of the control sample.
-
The appearance of new peaks or a decrease in the area of the main peak in the stressed samples indicates degradation.
-
-
Quantification:
-
Calculate the percentage of remaining intact this compound in the stressed samples relative to the control.
-
Plot the percentage of the intact compound against time to determine the degradation kinetics under each stress condition.
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Solubility Assessment of this compound.
Caption: Workflow for HPLC-Based Stability Assay of this compound.
References
An In-Depth Technical Guide to Cy3-PEG8-Alkyne in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-PEG8-Alkyne, a fluorescent probe widely utilized in fluorescence microscopy for the targeted labeling of biomolecules. We will delve into its properties, applications, and the underlying experimental methodologies, with a particular focus on its role in elucidating cellular processes and its utility in drug development.
Core Concepts: Bioorthogonal Chemistry and "Click" Labeling
At the heart of this compound's functionality is the principle of bioorthogonal chemistry. This refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The primary reaction employed with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]
In this reaction, the alkyne group of this compound forms a stable covalent bond with an azide-modified target molecule in the presence of a copper(I) catalyst. This highly specific and efficient reaction allows for the precise attachment of the fluorescent Cy3 dye to a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been metabolically or genetically engineered to contain an azide group.[1]
Physicochemical and Spectroscopic Properties
This compound is a derivative of the cyanine dye Cy3, featuring a terminal alkyne group for click chemistry and a polyethylene glycol (PEG) linker with eight repeating units.[2][3][4] The PEG linker enhances the water solubility of the molecule and provides a flexible spacer, minimizing potential steric hindrance between the dye and the target biomolecule.
The photophysical properties of the Cy3 fluorophore are central to its utility in fluorescence microscopy. While specific data for the PEG8-alkyne derivative can be influenced by its conjugation state and local environment, the properties of the parent Cy3 alkyne provide a reliable reference.
Table 1: Photophysical Properties of Cy3 Alkyne
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 | |
| Solubility | DMSO, DMF, DCM |
Experimental Workflow for Cellular Imaging
The application of this compound in fluorescence microscopy typically follows a two-step process: metabolic or genetic incorporation of an azide-bearing molecule into the target of interest, followed by the click chemistry reaction with this compound.
Caption: General experimental workflow for cellular imaging using this compound.
Detailed Methodologies
Protocol 1: General Protocol for Live-Cell Labeling
This protocol provides a starting point for the fluorescent labeling of azide-modified biomolecules on the surface of live mammalian cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Azide-modified cells cultured on glass-bottom dishes
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy. If metabolically labeling, incubate the cells with the azide-containing precursor for a sufficient period to allow for incorporation.
-
Preparation of Click Reaction Cocktail (prepare fresh):
-
In a microcentrifuge tube, combine CuSO₄ and THPTA in a 1:5 molar ratio in DPBS at 4°C.
-
Add this compound to a final concentration of 25 µM.
-
Add aminoguanidine to a final concentration of 1 mM.
-
Immediately before use, add a freshly prepared solution of sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction mixture on ice for 10 minutes at 4°C.
-
-
Labeling Reaction:
-
Wash the cells twice with 1 mL of DPBS.
-
Aspirate the DPBS and add the click reaction cocktail to the cells.
-
Incubate for 5-10 minutes at 4°C to minimize endocytosis and potential copper toxicity.
-
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail and wash the cells three times with DPBS.
-
Replace the DPBS with a live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Protocol 2: Labeling of Fixed Cells
For intracellular targets or when live-cell imaging is not required, a fixation step can be included.
Materials:
-
Azide-modified cells cultured on coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction components as in Protocol 1
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).
-
Image using a fluorescence microscope.
-
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool in various research areas, from fundamental cell biology to preclinical drug development.
Visualizing Cellular Processes
By targeting azide-modified biomolecules, this compound can be used to visualize a wide array of cellular processes with high specificity. For instance, metabolic labeling with azido-sugars allows for the imaging of newly synthesized glycans, providing insights into glycosylation pathways. Similarly, the incorporation of azido-amino acids enables the visualization of nascent protein synthesis and localization.
Visualizing Metabolic Activity:
Caption: Visualization of metabolic activity using this compound.
Applications in Drug Development
In the field of drug development, this compound serves as a powerful tool for target engagement studies and high-throughput screening.
Target Engagement Workflow:
An alkyne-modified drug candidate can be introduced to cells, and its interaction with a specific azide-labeled target protein can be visualized and quantified using this compound. This provides direct evidence of target engagement within a cellular context.
Caption: Workflow for assessing drug-target engagement using a click chemistry approach.
High-Throughput Screening (HTS):
This compound can be integrated into HTS platforms to identify compounds that modulate a specific biological process. For example, in a screen for inhibitors of protein glycosylation, cells can be treated with a compound library and then labeled with an azido-sugar. The subsequent reaction with this compound would reveal the extent of glycosylation, with a decrease in fluorescence indicating potential inhibitory activity of the tested compound.
Conclusion
This compound, in conjunction with bioorthogonal click chemistry, offers a robust and versatile platform for the fluorescent labeling of biomolecules in complex biological systems. Its favorable photophysical properties, enhanced solubility, and high specificity make it an invaluable tool for researchers in cell biology and drug discovery. The ability to visualize and quantify dynamic cellular processes with high precision will continue to drive new discoveries and advancements in our understanding of life at the molecular level.
References
A Technical Guide to Labeling Azide-Modified Biomolecules with Cy3-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cy3-PEG8-Alkyne, a fluorescent probe designed for the specific labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This technology offers a robust and highly efficient method for attaching the bright and photostable Cy3 fluorophore to a wide range of biological targets, including proteins, nucleic acids, and glycans. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the dye and minimizes steric hindrance, ensuring efficient conjugation.
Core Concepts: The Power of Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding.[1][2] The most prominent example used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction forms a stable triazole linkage between a terminal alkyne and an azide. Its bio-orthogonality ensures that the reaction proceeds with high specificity in complex biological mixtures, without cross-reacting with other functional groups found in native biomolecules.
The key advantages of using CuAAC for biomolecule labeling include:
-
High Specificity: The reaction is exclusive between the alkyne and azide moieties.
-
Biocompatibility: The reaction can be performed in aqueous buffers and is compatible with a wide range of biomolecules.
-
Quantitative Reaction: The CuAAC reaction is known for its high efficiency and quantitative yields.
-
pH Insensitivity: The reaction proceeds efficiently over a broad pH range (typically 4-11).
Properties of this compound
This compound is a derivative of the cyanine dye Cy3, featuring a terminal alkyne group for click chemistry and an 8-unit polyethylene glycol (PEG) spacer.
| Property | Value |
| Molecular Formula | C49H72ClN3O9 |
| Molecular Weight | 882.56 g/mol |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Reactive Group | Terminal Alkyne |
| Spacer Arm | 8-unit Polyethylene Glycol (PEG8) |
Data sourced from MedChemExpress and PubChem.
The PEG8 spacer enhances the water solubility of the hydrophobic Cy3 dye and provides a flexible linker that reduces the potential for steric hindrance between the dye and the target biomolecule.
Experimental Workflow for Labeling Azide-Modified Biomolecules
The general workflow for labeling azide-modified biomolecules with this compound involves the preparation of the biomolecule, the click chemistry reaction, and subsequent purification of the labeled conjugate.
Caption: General workflow for labeling azide-modified biomolecules.
Detailed Experimental Protocols
The following are generalized protocols for labeling azide-modified proteins and oligonucleotides. It is crucial to optimize the reaction conditions, such as dye-to-biomolecule ratios and incubation times, for each specific application.
Labeling of Azide-Modified Proteins
This protocol is adapted for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain azide groups.
Materials:
-
Azide-modified protein in an azide-free buffer
-
This compound
-
1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)
-
Ascorbic acid (freshly prepared 50 mM solution in water)
-
DMSO (for dissolving the dye)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh 50 mM solution of ascorbic acid in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x protein labeling buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.
-
Add the this compound stock solution to the protein mixture. A 3-10 fold molar excess of the dye over the protein is recommended as a starting point.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
(Recommended) Degas the mixture by bubbling with an inert gas like argon or nitrogen for 30 seconds to remove oxygen, which can oxidize the copper(I) catalyst.
-
Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Flush the tube with inert gas, cap it tightly, and vortex gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For some applications, overnight incubation may be beneficial.
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using an appropriate method such as dialysis or size-exclusion chromatography.
-
Labeling of Azide-Modified Oligonucleotides/DNA
This protocol is suitable for oligonucleotides or DNA that have been synthesized to include an azide modification.
Materials:
-
Azide-modified oligonucleotide/DNA
-
This compound
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
-
5 mM Ascorbic acid (freshly prepared in water)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Acetone or ethanol for precipitation
Protocol:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh 5 mM solution of ascorbic acid in water.
-
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide in water in a pressure-tight vial.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the this compound stock solution. A 1.5x molar excess of the dye over the oligonucleotide is a good starting point. Vortex the mixture.
-
-
Initiate the Reaction:
-
Add the required volume of the 5 mM ascorbic acid solution and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution.
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Discard the supernatant and wash the pellet with acetone.
-
Dry the pellet and purify the conjugate by RP-HPLC or PAGE.
-
The CuAAC Reaction Mechanism
The copper-catalyzed azide-alkyne cycloaddition proceeds through a series of steps involving the copper(I) catalyst, which activates the terminal alkyne for reaction with the azide.
Caption: Simplified mechanism of CuAAC reaction.
Expected Labeling Efficiency
The CuAAC reaction is widely reported to be highly efficient and quantitative. While the exact efficiency can vary depending on the specific biomolecule, its modification site, and the reaction conditions, labeling efficiencies are generally expected to be high.
| Biomolecule Class | Expected Labeling Efficiency | Notes |
| Proteins | > 90% | Efficiency can be influenced by the accessibility of the azide group. |
| Oligonucleotides/DNA | > 95% | Typically very high due to the defined structure and accessibility. |
| Glycans (on cells) | Variable | Dependent on metabolic incorporation rates and accessibility. |
It is always recommended to perform analytical validation, such as gel electrophoresis, mass spectrometry, or HPLC, to confirm the extent of labeling for your specific application.
References
Unlocking Cellular Insights: A Technical Guide to the Cy3-PEG8-Alkyne Linker Core
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and therapeutic development, the ability to precisely label and visualize biomolecules is paramount. The Cy3-PEG8-Alkyne molecule has emerged as a powerful tool in this pursuit, offering a versatile and efficient method for fluorescently tagging azide-modified molecules through click chemistry. This in-depth technical guide delves into the core components of this compound, with a particular focus on the integral role of the Polyethylene Glycol 8 (PEG8) linker. We will explore its chemical properties, provide detailed experimental protocols, and illustrate its application in biological systems.
Deconstructing this compound: A Trifecta of Functionality
The this compound molecule is a sophisticated chemical entity composed of three key functional moieties, each contributing to its utility in bioconjugation and cellular imaging:
-
Cy3 (Cyanine 3): A vibrant orange-fluorescent dye that serves as the reporter group.[1] Cy3 is well-suited for biological applications due to its high quantum yield, photostability, and excitation and emission spectra that are compatible with standard fluorescence microscopy setups.[1]
-
PEG8 Linker: A discrete polyethylene glycol spacer consisting of eight repeating ethylene oxide units. This flexible, hydrophilic linker plays a crucial role in the overall performance of the conjugate.
-
Alkyne Group: A terminal functional group containing a carbon-carbon triple bond. This group serves as a bioorthogonal handle for covalent attachment to molecules containing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
The Centerpiece: Understanding the PEG8 Linker
The PEG8 linker is not merely a passive spacer; its physicochemical properties are critical to the successful application of this compound in biological systems.
Physicochemical Properties of the PEG8 Linker
The discrete nature of the PEG8 linker, meaning it has a defined and uniform length, is a significant advantage over polydisperse PEG polymers. This uniformity ensures the production of homogenous bioconjugates with consistent properties.
| Property | Value | Source |
| Chemical Formula (Backbone) | C₁₆H₃₂O₈ | Calculated |
| Molecular Weight (Backbone) | Approximately 352.4 g/mol | Calculated |
| Spacer Arm Length | Approximately 29.8 Å | Calculated |
| Number of PEG Units | 8 | By definition |
Note: The exact molecular weight and formula of the entire this compound molecule will include the Cy3 dye and the alkyne functional group. Product data sheets for this compound list the molecular formula as C₄₉H₇₂ClN₃O₉ and the molecular weight as 882.56 g/mol .[2][3]
Functional Advantages of the PEG8 Linker in Bioconjugation
The inclusion of the PEG8 linker confers several key advantages to the this compound molecule and the resulting bioconjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the water solubility of the often hydrophobic Cy3 dye and can help to solubilize the target biomolecule. This is crucial for maintaining the stability and preventing aggregation of the conjugate in aqueous biological environments.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer provides sufficient distance between the Cy3 dye and the target biomolecule. This separation minimizes the risk of the bulky dye interfering with the biological activity of the labeled molecule, such as protein-protein interactions or enzyme function.
-
Improved Pharmacokinetics: In the context of drug development, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a therapeutic molecule. The increased hydrodynamic radius imparted by the PEG linker can reduce renal clearance, leading to a longer circulation half-life.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immunogenic response.
Experimental Protocols: Labeling with this compound
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for the labeling of proteins in solution and within cell lysates.
Protocol for Labeling Azide-Modified Proteins in Solution
This protocol outlines the steps for conjugating this compound to a purified protein that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Protein labeling buffer (1.5x concentrate)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution. The final protein concentration should be in the range of 10-50 µM.
-
Add the 1.5x protein labeling buffer to the protein solution.
-
Add the this compound stock solution to the reaction mixture. A 5-10 fold molar excess of the alkyne dye over the protein is recommended.[4]
-
Gently mix the solution.
-
-
Initiation of the Click Reaction:
-
Prepare a premix of CuSO₄ and THPTA by adding the THPTA solution to the CuSO₄ solution at a 5:1 molar ratio. Let it stand for 1-2 minutes.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and protect it from light.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification of the Labeled Protein:
-
Remove excess reagents, including the unconjugated dye and copper catalyst, using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS, pH 7.4.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Confirm the integrity and purity of the labeled protein using SDS-PAGE followed by in-gel fluorescence scanning.
-
Protocol for Labeling Proteins in Cell Lysates
This protocol is adapted for labeling azide-modified proteins within a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins in a suitable lysis buffer
-
This compound
-
DMSO
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
THPTA solution (100 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
PBS, pH 7.4
Procedure:
-
Preparation of Reaction Cocktail:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 50 µL of 1-5 mg/mL protein)
-
PBS to bring the volume up
-
This compound stock solution (final concentration typically 20-100 µM)
-
THPTA solution (final concentration ~1 mM)
-
CuSO₄ solution (final concentration ~200 µM)
-
Freshly prepared sodium ascorbate solution (final concentration ~2 mM)
-
-
-
Incubation:
-
Vortex the reaction mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Downstream Analysis:
-
The labeled proteins in the lysate are now ready for downstream applications such as:
-
SDS-PAGE and in-gel fluorescence: To visualize the labeled proteins.
-
Affinity purification: If the azide-modified protein has a purification tag, it can be enriched to isolate the labeled protein of interest.
-
Mass spectrometry: For identification of the labeled proteins.
-
-
Visualizing Biological Processes and Workflows
The utility of this compound lies in its ability to illuminate biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and a conceptual signaling pathway that can be studied using this technology.
Experimental Workflow for Protein Labeling and Imaging
This diagram outlines the key steps involved in labeling a target protein with this compound and subsequent cellular imaging.
Conceptual Signaling Pathway Analysis
This diagram illustrates a hypothetical signaling cascade where the interaction of a labeled protein can be visualized. For instance, a researcher could label a specific kinase with this compound to track its localization and interaction with a substrate upon pathway activation.
Conclusion
The this compound molecule, with its well-defined PEG8 linker, provides researchers with a robust and versatile tool for the fluorescent labeling of biomolecules. The inherent properties of the PEG8 linker, including enhanced solubility, reduced steric hindrance, and improved biocompatibility, are critical for the successful application of this reagent in complex biological systems. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of click chemistry for cellular imaging and a deeper understanding of biological processes.
References
An In-depth Technical Guide to Click Chemistry with Cy3-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry and Cy3-PEG8-Alkyne
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1][2][3] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This reaction's reliability and specificity have made it an invaluable tool in drug development, diagnostics, and various life science research applications for conjugating biomolecules with probes, such as fluorescent dyes.[1][2]
This compound is a fluorescent labeling reagent featuring a Cy3 dye, a terminal alkyne group for click chemistry, and an eight-unit polyethylene glycol (PEG) spacer. The Cy3 fluorophore is a bright and photostable dye, making it suitable for a wide range of imaging applications. The PEG spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the alkyne group for reaction. This reagent can participate in two primary forms of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Concepts: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is application-dependent, with each method offering distinct advantages and disadvantages.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne, such as that on this compound, and an azide-modified biomolecule. CuAAC is known for its fast reaction kinetics and high yields. However, the requirement of a copper catalyst can be a drawback for in vivo studies due to the potential for cellular toxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. This method employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. While highly biocompatible and suitable for live-cell imaging, SPAAC reactions are generally slower than their copper-catalyzed counterparts.
Quantitative Data Comparison: CuAAC vs. SPAAC
The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions, providing a basis for selecting the appropriate method for a given application.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Lower, due to potential copper cytotoxicity | High, suitable for in vivo and live-cell applications |
| Typical Yields | High to quantitative under optimized conditions | High to quantitative |
| Side Reactions | Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS) | Some cyclooctynes may have side reactions with thiols |
| Reagent Cost | Terminal alkynes and copper catalysts are generally less expensive | Strained cyclooctynes can be more expensive |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound via CuAAC
This protocol describes the labeling of a protein containing an azide functional group with this compound using a copper(I)-catalyzed click reaction.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 10-50 µM.
-
Add the this compound stock solution to the protein solution to achieve a 5-10 fold molar excess.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA premix to the protein-alkyne mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the Cy3-labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Protocol 2: Labeling of a DBCO-Modified Protein with this compound via SPAAC
This protocol details the copper-free labeling of a protein functionalized with a DBCO group with an azide-modified Cy3-PEG8 molecule. For this reaction, this compound would first need to be converted to Cy3-PEG8-Azide.
Materials:
-
DBCO-modified protein
-
Cy3-PEG8-Azide (prepared from this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cy3-PEG8-Azide in PBS or a compatible buffer.
-
-
SPAAC Reaction:
-
To the purified DBCO-modified protein, add a 2-5 fold molar excess of the Cy3-PEG8-Azide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted Cy3-PEG8-Azide by size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~550 nm (for Cy3).
-
Visualizing Workflows and Pathways
General Click Chemistry Workflow
The following diagram illustrates the fundamental workflow of a click chemistry reaction for bioconjugation.
CuAAC vs. SPAAC Decision Workflow
This diagram provides a decision-making framework for selecting between CuAAC and SPAAC based on experimental requirements.
Signaling Pathway Example: GPCR Internalization
Cy3-labeled ligands can be used to visualize and track G protein-coupled receptor (GPCR) internalization, a key process in signal transduction. An agonist ligand labeled with Cy3 via click chemistry can be used to monitor the movement of the receptor from the cell surface into intracellular vesicles upon activation.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules through click chemistry. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods depends on the specific requirements of the experiment, particularly the need for biocompatibility. By following detailed protocols and understanding the quantitative differences between these techniques, researchers can effectively utilize this compound to advance their studies in drug development, diagnostics, and fundamental biological research.
References
Methodological & Application
Application Notes and Protocols: Cy3-PEG8-Alkyne for Protein Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique for elucidating biological processes, enabling researchers to visualize, track, and quantify proteins of interest within complex biological systems. Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility.[1][2][3] This reaction forms a stable triazole linkage between an azide-modified molecule and an alkyne-containing molecule.[1][2]
This application note provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Cy3-PEG8-Alkyne. Cy3 is a bright, photostable orange-fluorescent dye, and the inclusion of an 8-unit polyethylene glycol (PEG) linker enhances the solubility and reduces potential steric hindrance of the dye, preserving the native function of the labeled protein. This protocol is designed for researchers in various fields, including cell biology, biochemistry, and drug discovery, who require robust and reliable methods for fluorescent protein labeling.
Properties of Cy3 Dye:
-
Excitation Wavelength (λex): ~550 nm
-
Emission Wavelength (λem): ~570 nm
-
Appearance: Bright orange fluorescence
-
Key Features: High quantum yield, good photostability, and chemical stability.
Data Presentation
The efficiency of the labeling reaction is crucial for downstream applications. The following table provides recommended starting concentrations and typical reaction parameters for the labeling of an azide-modified protein with this compound. Optimization may be required for specific proteins and experimental setups.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| This compound Concentration | 10-20 fold molar excess over protein | The optimal ratio should be determined empirically to avoid over-labeling, which can lead to fluorescence quenching and protein precipitation. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50-100 µM | |
| Ligand (e.g., THPTA) Concentration | 250-500 µM (5-fold molar excess over CuSO₄) | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein from oxidative damage. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1-5 mM | A freshly prepared solution is essential for efficient reduction of Cu(II) to the active Cu(I) state. |
| Reaction Time | 1-4 hours at room temperature | Longer incubation times may be necessary for less reactive proteins. |
| Reaction pH | 7.0 - 8.5 | Click chemistry is generally insensitive to pH in this range. |
| Typical Degree of Labeling (DOL) | 1-3 moles of dye per mole of protein | The desired DOL depends on the specific application. |
Experimental Protocols
This section details the necessary steps for labeling an azide-modified protein with this compound.
Materials and Reagents
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of primary amines like Tris)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
-
Microcentrifuge tubes
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (10 mM): Dissolve CuSO₄ in deionized water. Store at room temperature.
-
THPTA (50 mM): Dissolve THPTA in deionized water. Store at room temperature.
-
Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use. This solution is prone to oxidation.
Protein Labeling Protocol
-
Prepare the Protein: Ensure your azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. Gently mix after each addition.
-
Azide-modified protein solution
-
This compound stock solution (to the desired final molar excess)
-
THPTA stock solution (to a final concentration of 250-500 µM)
-
Copper(II) Sulfate stock solution (to a final concentration of 50-100 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
Purification: Remove the unreacted dye and other reaction components from the labeled protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and Cy3.
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for Labeling Cells with Cy3-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of specific biomolecules within a cellular context is fundamental to understanding complex biological processes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful and bioorthogonal method for fluorescently labeling cellular components. This technique allows for the specific covalent attachment of a fluorescent probe to a target biomolecule that has been metabolically, enzymatically, or genetically engineered to contain a complementary functional group.
This application note provides a detailed guide for labeling cells using Cy3-PEG8-Alkyne. This probe consists of the bright and photostable Cy3 fluorophore attached to a terminal alkyne via an 8-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the water solubility and biocompatibility of the dye. The alkyne group enables covalent ligation to azide-modified biomolecules within or on the surface of cells. A common application involves the metabolic labeling of nascent glycoproteins with an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is then visualized by reaction with this compound.
Principle of the Method
The labeling strategy is a two-step process. First, an azide-functionalized precursor is introduced to the cells. For example, in metabolic glycoengineering, an azido sugar is fed to the cells and incorporated into newly synthesized glycans by the cellular machinery.[1][2] Second, the cells are treated with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the cycloaddition reaction between the alkyne on the Cy3 probe and the azide on the target biomolecule, forming a stable triazole linkage and thereby covalently attaching the fluorescent dye to the molecule of interest. To mitigate copper-induced cytotoxicity in live-cell imaging, the reaction is typically performed using a copper(II) source (e.g., CuSO₄), a reducing agent to generate copper(I) in situ (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to protect the cells.[3][4]
Quantitative Data
The following tables summarize the key quantitative parameters for the Cy3 fluorophore and the cell labeling reaction.
Table 1: Spectroscopic Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~554 nm |
| Emission Maximum (λem) | ~568 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15-0.24 |
Table 2: Representative CuAAC Labeling Parameters in Cells
| Parameter | Value/Range | Notes |
| Labeling Efficiency | ||
| - On Cell Surface Proteins | >18% | Product yield after a 10-minute reaction on live cells.[5] |
| - In Cytosol | ~0.8% - 14% | Yield is dependent on the levels of intracellular reducing agents like glutathione. |
| Reagent Concentrations | ||
| - this compound | 10 - 50 µM | Optimal concentration should be determined empirically. |
| - Copper (II) Sulfate (CuSO₄) | 50 - 500 µM | Used as the copper source. |
| - THPTA (Ligand) | 250 - 500 µM | A 5:1 ligand-to-copper ratio is often used to protect cells. |
| - Sodium Ascorbate | 2.5 - 10 mM | Freshly prepared reducing agent. |
| Incubation Times | ||
| - Metabolic Labeling | 24 - 72 hours | Dependent on the cell type and metabolic precursor. |
| - Click Reaction | 30 - 60 minutes | Shorter times (1-5 minutes) can be effective for surface labeling. |
Experimental Protocols
This section provides a detailed protocol for the metabolic labeling of cell surface sialoglycans using Ac4ManNAz, followed by fluorescent labeling with this compound in fixed cells. A protocol for live-cell labeling is also included.
Materials Required
-
This compound
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Mammalian cell line of choice (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde (4% in PBS) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Bovine Serum Albumin (BSA)
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for Cy3 and DAPI
Protocol 1: Labeling of Fixed Cells
This protocol is suitable for high-resolution imaging where cell viability during the click reaction is not a concern.
Step 1: Metabolic Labeling with Azido Sugar
-
Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of labeling. Allow cells to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the complete culture medium to a final concentration of 25-50 µM. As a negative control, treat a separate set of cells with medium containing an equivalent volume of DMSO.
-
Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
Step 2: Cell Fixation and Permeabilization
-
Carefully aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
Step 3: Click Reaction with this compound
-
Prepare a "Click-it" reaction cocktail. For a 1 mL final volume, add the following reagents in order:
-
880 µL of PBS
-
10 µL of a 10 mM this compound stock solution in DMSO (final concentration: 100 µM, can be optimized between 10-50 µM)
-
50 µL of a 10 mM CuSO₄ stock solution in water (final concentration: 500 µM)
-
50 µL of a 10 mM THPTA stock solution in water (final concentration: 500 µM)
-
10 µL of a 1 M sodium ascorbate stock solution in water (freshly prepared, final concentration: 10 mM)
-
Note: It is recommended to premix the CuSO₄ and THPTA before adding to the cocktail.
-
-
Aspirate the PBS from the fixed and permeabilized cells.
-
Add the "Click-it" reaction cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS containing 3% BSA.
Step 4: Mounting and Imaging
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips with nail polish and allow to dry.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~554 nm/~568 nm) and DAPI.
Protocol 2: Labeling of Live Cells
This protocol is designed to label cell surface glycans on living cells, minimizing copper-induced toxicity.
Step 1: Metabolic Labeling with Azido Sugar
-
Follow Step 1 of Protocol 1.
Step 2: Live-Cell Click Reaction
-
Prepare a live-cell "Click-it" reaction cocktail in pre-warmed, serum-free culture medium. For a 1 mL final volume:
-
To the medium, add this compound to a final concentration of 10-25 µM.
-
Add CuSO₄ to a final concentration of 50 µM.
-
Add THPTA to a final concentration of 250 µM.
-
Add sodium ascorbate to a final concentration of 2.5 mM (from a freshly prepared stock).
-
Note: Perform this reaction at 4°C to minimize endocytosis of the labeling reagents.
-
-
Wash the cells twice with ice-cold PBS.
-
Add the live-cell "Click-it" reaction cocktail to the cells.
-
Incubate for 5-15 minutes at 4°C, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with ice-cold, complete culture medium.
Step 3: Imaging
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂). Alternatively, cells can be fixed following the labeling reaction as described in Protocol 1, Step 2, and then imaged.
Diagrams
Caption: Workflow for metabolic labeling and imaging.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cy3-PEG8-Alkyne Conjugation to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, diagnostics, and drug development. This document provides a detailed protocol for the conjugation of Cyanine 3 (Cy3), a bright and photostable fluorescent dye, to oligonucleotides functionalized with an azide group, using a polyethylene glycol (PEG) linker (Cy3-PEG8-Alkyne). The conjugation is achieved through a highly efficient and bioorthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers high yields, specificity, and compatibility with sensitive biological molecules.[][2]
The inclusion of an 8-unit polyethylene glycol (PEG8) linker between the Cy3 dye and the alkyne reactive group serves to increase the hydrophilicity of the dye, potentially reducing aggregation and non-specific binding of the labeled oligonucleotide.[] This can lead to improved performance in applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and fluorescence resonance energy transfer (FRET).
Principle of the Reaction
The core of this protocol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. In this reaction, the terminal alkyne group of the this compound molecule reacts with the azide group on the modified oligonucleotide in the presence of a copper(I) catalyst to form a stable triazole linkage. The reaction is highly specific, rapid, and can be performed in aqueous buffers under mild conditions.[][2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the conjugation of this compound to an azide-modified oligonucleotide, followed by purification of the conjugate.
Materials and Reagents
-
Azide-modified Oligonucleotide: Custom synthesized oligonucleotide with a 5' or 3' azide modification.
-
This compound: Commercially available or custom synthesized.
-
Copper(II) Sulfate (CuSO₄): 10 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: 50 mM stock solution in nuclease-free water (prepare fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock solution in nuclease-free water. (Optional but recommended ligand to protect the oligonucleotide from degradation).
-
Triethylammonium acetate (TEAA) buffer: 2 M, pH 7.0.
-
Dimethyl sulfoxide (DMSO).
-
Nuclease-free water.
-
For Purification (choose one):
-
Ethanol Precipitation: Sodium acetate (3 M, pH 5.2) and 100% ethanol.
-
Molecular Weight Cut-Off (MWCO) Centrifugal Filters: e.g., 3 kDa cutoff.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase column.
-
Equipment
-
Microcentrifuge tubes
-
Pipettes and nuclease-free tips
-
Microcentrifuge
-
Vortex mixer
-
Thermomixer or heat block
-
Spectrophotometer (for quantification)
-
HPLC system (optional, for purification and analysis)
-
Gel electrophoresis system (for analysis)
Experimental Workflow Diagram
Caption: Workflow for Cy3-Oligonucleotide Conjugation.
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for a standard 20 nmol labeling reaction. Volumes can be scaled as needed.
-
Prepare the Oligonucleotide Solution:
-
Dissolve 20 nmol of the azide-modified oligonucleotide in 30 µL of nuclease-free water in a microcentrifuge tube.
-
-
Prepare the Reaction Mixture:
-
To the oligonucleotide solution, add the following reagents in the specified order:
-
67 µL of 1.5x Click Chemistry Buffer (contains TEAA and DMSO).
-
3 µL of this compound (10 mM in DMSO).
-
-
Vortex the mixture gently.
-
-
Prepare the Catalyst Solution:
-
In a separate tube, premix:
-
2.5 µL of 10 mM CuSO₄.
-
5.0 µL of 50 mM THPTA ligand (optional but recommended).
-
-
Vortex briefly.
-
-
Initiate the Click Reaction:
-
Add the premixed catalyst solution to the reaction mixture.
-
Add 2 µL of freshly prepared 50 mM sodium ascorbate to the reaction mixture.
-
Vortex the final reaction mixture gently. If a precipitate forms, warm the tube to 70-95°C until it dissolves, then vortex again.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4 to 16 hours in the dark. For some systems, shorter incubation times of 1-2 hours may be sufficient.
-
Purification of the Cy3-Labeled Oligonucleotide
It is crucial to remove unreacted dye and catalyst components. Below are three common purification methods.
Method 1: Ethanol Precipitation
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
Method 2: Molecular Weight Cut-Off (MWCO) Centrifugation
This method is rapid and effective for removing small molecules like excess dye and catalyst.
-
Add nuclease-free water to the reaction mixture to a final volume of ~100-500 µL.
-
Transfer the diluted reaction mixture to a 3 kDa MWCO centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Wash the retentate by adding more nuclease-free water and centrifuging again. Repeat this step 2-3 times.
-
Recover the purified, concentrated Cy3-labeled oligonucleotide from the filter unit.
Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides the highest purity and is recommended for demanding applications.
-
Dilute the reaction mixture with an appropriate mobile phase A (e.g., 0.1 M TEAA).
-
Inject the sample onto a reversed-phase column (e.g., C18).
-
Elute with a gradient of mobile phase B (e.g., acetonitrile in 0.1 M TEAA).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
Collect the fraction corresponding to the dual-wavelength peak of the conjugated product.
-
Desalt the collected fraction using a suitable method (e.g., ethanol precipitation or a desalting column).
Data Presentation
The efficiency of the conjugation reaction can be assessed quantitatively.
| Parameter | Method | Typical Value | Reference |
| Conjugation Yield | Densitometry of gel electrophoresis | 90.3 ± 0.4% | |
| HPLC analysis | >80% | ||
| Purity | HPLC | >95% (post-purification) | - |
Characterization of the Conjugate
-
UV-Vis Spectrophotometry: Determine the concentration of the oligonucleotide using the absorbance at 260 nm and the concentration of the Cy3 dye using the absorbance at its maximum (~550 nm). The ratio of these absorbances can provide an estimate of the labeling efficiency.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The conjugated oligonucleotide will exhibit a mobility shift compared to the unlabeled oligonucleotide due to the increased mass and charge of the Cy3-PEG8 moiety. The presence of a single major band with retarded migration indicates a successful conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄. |
| Degraded oligonucleotide | Use high-quality, purified azide-modified oligonucleotide. | |
| Inefficient reaction conditions | Optimize incubation time and temperature. Increase the excess of this compound. | |
| Multiple Products/Smearing on Gel | Oligonucleotide degradation | Use a copper-stabilizing ligand like THPTA. Ensure all solutions are nuclease-free. |
| Low Recovery After Purification | Loss during precipitation | Ensure complete precipitation by incubating at -20°C for a sufficient time. Use a co-precipitant like glycogen. |
| Incorrect MWCO filter size | Use a filter with a molecular weight cut-off appropriate for your oligonucleotide. |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical steps involved in the CuAAC reaction.
Caption: Mechanism of CuAAC for Oligonucleotide Labeling.
References
Application Notes and Protocols for Cy3-PEG8-Alkyne in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG8-Alkyne is a fluorescent probe designed for the detection and visualization of biomolecules in living cells. This molecule consists of three key components: the bright and photostable Cyanine3 (Cy3) fluorophore, a hydrophilic polyethylene glycol (PEG8) spacer, and a terminal alkyne group.[1][2] The alkyne group enables the covalent attachment of the dye to azide-modified biomolecules via a highly specific and bioorthogonal reaction known as "click chemistry". This powerful technique allows for the precise labeling of various classes of biomolecules, including proteins, glycans, and lipids, within their native cellular environment.
The PEG8 linker enhances the water solubility of the Cy3 dye and minimizes non-specific binding, contributing to a better signal-to-noise ratio in imaging experiments. The Cy3 fluorophore is a well-characterized dye with a maximum excitation at approximately 555 nm and a maximum emission around 570 nm, making it compatible with standard fluorescence microscopy setups.[3][4] Its high quantum yield and photostability are advantageous for live-cell imaging, where preserving cell health and obtaining a strong signal are crucial.[4]
Principle of Labeling
The use of this compound in live-cell imaging is primarily based on a two-step process involving metabolic labeling followed by a click chemistry reaction.
-
Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide group. This precursor is a modified version of a natural building block (e.g., an amino acid, sugar, or fatty acid) that is incorporated into newly synthesized biomolecules by the cell's own enzymatic machinery. For example, azidohomoalanine (AHA) can be used as a surrogate for methionine to label newly synthesized proteins.
-
Click Chemistry: After the azide-modified biomolecules have been generated, the cells are treated with this compound. The alkyne group on the dye reacts with the azide group on the target biomolecule in a highly specific and efficient cycloaddition reaction. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained cyclooctyne is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). For live-cell imaging, SPAAC is often preferred to avoid the potential cytotoxicity of copper. However, with the use of copper-chelating ligands like THPTA, CuAAC can also be adapted for live-cell applications.
Applications in Live-Cell Imaging
The versatility of metabolic labeling combined with the specificity of click chemistry makes this compound a valuable tool for a wide range of live-cell imaging applications:
-
Visualizing Protein Synthesis: By using azide-modified amino acids, researchers can fluorescently tag and monitor the synthesis of new proteins in real-time.
-
Tracking Glycan Dynamics: Azide-modified sugars can be used to label and visualize the trafficking and localization of glycoproteins.
-
Monitoring Lipid Metabolism: The incorporation of azide-containing fatty acids allows for the imaging of lipid droplets and the study of lipid metabolism.
-
Pulse-Chase Experiments: This technique can be used to study the turnover and degradation of biomolecules by first labeling a population of molecules with an azide precursor (pulse) and then monitoring the fate of the fluorescently labeled molecules over time in the presence of the natural, unlabeled precursor (chase).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Cy3-alkyne probes in live-cell imaging, based on published protocols for similar molecules. Note: These values should be considered as a starting point, and optimal conditions should be determined for each specific cell type and experimental setup.
Table 1: Reagent Concentrations for Live-Cell CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration | Reference |
| This compound | 1-10 mM in DMSO | 0.5 - 50 µM | |
| Copper(II) Sulfate (CuSO4) | 100 mM in H2O | 20-100 µM | |
| THPTA (Ligand) | 100-200 mM in H2O | 100-500 µM | |
| Sodium Ascorbate | 100-300 mM in H2O | 2.5-5 mM |
Table 2: Typical Incubation Times for Live-Cell Labeling
| Step | Duration | Notes | Reference |
| Metabolic Labeling (Azide Precursor) | 4 - 48 hours | Dependent on the rate of biosynthesis of the target molecule. | |
| Click Reaction (CuAAC) | 10 - 60 minutes | Shorter times are generally better to minimize cell stress. | |
| Washing Steps | 3 x 5 minutes | To remove unbound dye and reaction components. |
Experimental Protocols
Protocol 1: General Live-Cell Labeling of Azide-Modified Biomolecules using CuAAC
This protocol describes the copper-catalyzed click chemistry labeling of azide-modified biomolecules in live cells.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy
-
Azide-containing metabolic precursor (e.g., Azidohomoalanine - AHA)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (100 mM stock in H2O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in H2O)
-
Sodium Ascorbate (100 mM stock in H2O, freshly prepared)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing the azide-modified precursor at an optimized concentration. For example, for protein labeling, use methionine-free medium supplemented with AHA (25-50 µM).
-
Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for the incorporation of the azide precursor into the biomolecules of interest.
-
-
Preparation of Click Reaction Mix:
-
Important: Prepare the click reaction mix immediately before use.
-
In a microcentrifuge tube, prepare the following mix for a final volume of 1 mL of labeling medium (prepare enough for all samples):
-
To 1 mL of DPBS or live-cell imaging medium, add THPTA to a final concentration of 100 µM (1 µL of 100 mM stock).
-
Add this compound to a final concentration of 10 µM (1 µL of 10 mM stock).
-
Add CuSO4 to a final concentration of 50 µM (0.5 µL of 100 mM stock).
-
Vortex briefly to mix.
-
Add sodium ascorbate to a final concentration of 2.5 mM (25 µL of 100 mM stock). Vortex gently.
-
-
-
Cell Labeling:
-
Wash the cells twice with warm DPBS to remove the excess azide precursor.
-
Add the freshly prepared click reaction mix to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction mix and wash the cells three times with warm DPBS.
-
Replace the DPBS with a fresh live-cell imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Visualizations
Diagram 1: Experimental Workflow for Live-Cell Labeling
References
Application Notes and Protocols for Cy3-PEG8-Alkyne in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG8-Alkyne is a fluorescent probe designed for the specific labeling of azide-modified biomolecules in fluorescence microscopy applications. This reagent combines the bright and photostable orange-fluorescent Cy3 dye with a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, terminating in an alkyne group. The alkyne moiety allows for covalent attachment to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3][4] The PEG8 linker enhances the water solubility of the dye and provides a flexible spacer, which can improve accessibility to the target molecule and reduce steric hindrance.[5] This combination of features makes this compound a versatile tool for visualizing a wide range of biological processes with high specificity and sensitivity.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative properties of a closely related Cy3-Alkyne probe. The PEG8 linker is not expected to significantly alter the photophysical properties of the Cy3 fluorophore.
| Property | Value |
| Excitation Maximum (λex) | 555 nm |
| Emission Maximum (λem) | 570 nm |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.31 |
| Recommended Laser Lines | 532 nm, 555 nm, or 568 nm |
| Solubility | Water, DMSO, DMF |
Application Notes
This compound is a powerful tool for a variety of fluorescence microscopy applications, particularly in neuroscience and cancer research. The underlying principle involves the metabolic incorporation of an azide-modified precursor into a specific class of biomolecules (e.g., proteins, nucleic acids, or glycans), followed by the highly specific and efficient labeling with this compound through click chemistry.
Neuroscience Research: Visualizing Nascent Proteins and RNA in Neurons
Visualizing Newly Synthesized Proteins: The study of nascent protein synthesis is crucial for understanding synaptic plasticity, memory formation, and neurodegenerative diseases. By introducing azide-bearing amino acid analogs, such as L-azidohomoalanine (AHA), into neuronal cell cultures or in vivo models, newly synthesized proteins become tagged with azides. These azide-modified proteins can then be covalently labeled with this compound. This allows for the visualization of the subcellular localization and dynamics of protein synthesis in neurons with high spatial and temporal resolution.
Tracking Newly Synthesized RNA: RNA localization and translation in dendrites are fundamental to neuronal function. Metabolic labeling of newly synthesized RNA can be achieved by providing neurons with azide-modified nucleosides, such as 5-ethynyluridine (EU) is not azide-modified, but rather alkyne-modified. A more appropriate example would be the use of an azide-modified uridine. However, the principle remains the same where the modified nucleoside is incorporated into nascent RNA. Subsequently, this compound can be used to visualize the distribution and transport of newly transcribed RNA in different neuronal compartments.
Cancer Research: Imaging Aberrant Glycosylation
Altered glycosylation is a hallmark of cancer and plays a critical role in tumor progression, metastasis, and immune evasion. Cancer cells often exhibit changes in the expression of specific glycans on their surface. Metabolic oligosaccharide engineering (MOE) allows for the introduction of azide-modified monosaccharides into the glycan biosynthesis pathways of cancer cells. For example, peracetylated N-azidoacetylmannosamine (Ac4ManNAz) can be used to label sialic acid residues. These azide-tagged glycans on the surface of cancer cells can then be fluorescently labeled with this compound, enabling their visualization and providing insights into the cancer glycome.
Experimental Protocols
The following protocols provide a general framework for using this compound to label azide-modified biomolecules in cultured cells and tissue sections. Optimization of reagent concentrations and incubation times may be necessary for specific experimental systems.
Protocol 1: Labeling of Azide-Modified Biomolecules in Cultured Cells
This protocol is suitable for labeling azide-modified proteins, nucleic acids, or glycans in fixed and permeabilized cultured cells.
Materials:
-
Azide-modified cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound
-
Click Chemistry Reaction Buffer Components:
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water)
-
Reducing agent, such as sodium ascorbate, stock solution (freshly prepared, e.g., 300 mM in water)
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking (optional but recommended):
-
Incubate cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL final volume:
-
174 µL PBS
-
4 µL this compound (from a 1 mM stock in DMSO, final concentration 20 µM)
-
10 µL THPTA solution (final concentration 5 mM)
-
10 µL CuSO₄ solution (final concentration 1 mM)
-
2 µL freshly prepared sodium ascorbate solution (final concentration 3 mM)
-
-
Important: Add the reagents in the order listed and vortex briefly after each addition. The sodium ascorbate should be added last to initiate the reaction.
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~555/570 nm) and the counterstain.
-
Protocol 2: Combination with Immunofluorescence
This protocol allows for the simultaneous detection of an azide-modified biomolecule and a specific protein via antibody staining. It is generally recommended to perform the antibody staining before the click reaction.
Procedure:
-
Follow steps 1 and 2 of Protocol 1 for cell fixation and permeabilization.
-
Blocking: Incubate cells with a suitable blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate cells with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from Cy3) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Click Reaction: Proceed with step 4 from Protocol 1.
-
Washing, Counterstaining, and Mounting: Follow steps 5-7 from Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for labeling azide-modified biomolecules.
Caption: Principle of bioorthogonal labeling with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Reagent-related: - this compound concentration too high.- Incomplete removal of unbound probe. | - Titrate the this compound concentration (e.g., 1-10 µM).- Increase the number and duration of wash steps after the click reaction. |
| Sample-related: - Autofluorescence of the cells or tissue. | - Include an unstained control to assess autofluorescence.- Use a mounting medium with an antifade reagent. | |
| Low or No Signal | Click Chemistry Inefficiency: - Inactive reducing agent (sodium ascorbate).- Insufficient copper catalyst.- Low incorporation of the azide-modified precursor. | - Always use a freshly prepared solution of sodium ascorbate.- Optimize the concentrations of CuSO₄ and the stabilizing ligand.- Increase the concentration or incubation time of the azide-modified precursor during metabolic labeling. |
| Imaging-related: - Incorrect filter sets for Cy3.- Photobleaching. | - Ensure the excitation and emission filters are appropriate for Cy3 (Ex/Em: ~555/570 nm).- Minimize exposure to the excitation light. Use an antifade mounting medium. | |
| Uneven Staining | Sample Preparation Issues: - Incomplete fixation or permeabilization.- Cells have dried out during the procedure. | - Ensure uniform exposure of cells to fixation and permeabilization reagents.- Keep the sample hydrated at all steps of the protocol. |
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy3-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction's bio-orthogonality, proceeding with high yield in aqueous environments and a wide pH range (4-12), makes it an invaluable tool for bioconjugation.[2][3][4] The reaction specifically forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[2]
These application notes provide a detailed protocol for the use of Cy3-PEG8-Alkyne, a fluorescent probe, in CuAAC reactions. Cy3 is a bright, photostable orange-red fluorescent dye, and the polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance. This reagent is ideal for the fluorescent labeling of azide-modified biomolecules such as proteins, nucleic acids, and glycans, enabling their visualization and tracking in complex biological systems.
Principle of the Technology
The workflow for fluorescently labeling biomolecules using this compound via CuAAC typically involves two main steps:
-
Metabolic or Chemical Installation of an Azide Handle: An azide group, a bio-orthogonal chemical reporter, is introduced into the target biomolecule. This can be achieved through metabolic labeling, where cells are incubated with an azide-modified precursor (e.g., an amino acid or sugar analog) that is incorporated into newly synthesized biomolecules. Alternatively, azide groups can be chemically introduced to purified biomolecules.
-
Copper-Catalyzed Click Reaction: The azide-modified biomolecule is then reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) ion, enhance reaction kinetics, and reduce cytotoxicity.
Applications
-
Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of labeled biomolecules within fixed or living cells.
-
Flow Cytometry: Quantify the amount of labeled biomolecules on or within cells.
-
Proteomics: Identify and quantify azide-labeled proteins after conjugation to an alkyne-tagged reporter.
-
Drug Development: Track the distribution and target engagement of azide-modified therapeutic agents.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Azide-Modified Proteins in Solution
This protocol describes the labeling of a purified protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. Protect from light.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in PBS.
-
Add this compound to a final concentration of 2-5 equivalents relative to the protein.
-
Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For a final CuSO₄ concentration of 100 µM, you would use 500 µM THPTA.
-
Add the CuSO₄/THPTA premix to the reaction tube.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents and catalyst by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the protein.
-
Protocol 2: Fluorescent Labeling of Azide-Modified Biomolecules in Fixed Cells
This protocol is for labeling azide-modified biomolecules in cells that have been fixed and permeabilized.
Materials:
-
Cells grown on coverslips with incorporated azide groups
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the "click" reaction cocktail. For each coverslip (in a 24-well plate, for example), prepare 500 µL of the cocktail in PBS:
-
This compound (1-10 µM final concentration)
-
CuSO₄ (100-500 µM final concentration)
-
THPTA (500 µM - 2.5 mM final concentration; maintain 5:1 ratio with CuSO₄)
-
Sodium Ascorbate (1-5 mM final concentration, add just before use)
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for Cy3 and DAPI.
-
Data Presentation
The following tables provide example concentration ranges for the CuAAC reaction. Optimal conditions may vary depending on the specific biomolecule and experimental setup and should be determined empirically.
Table 1: Recommended Reagent Concentrations for CuAAC in Solution
| Reagent | Final Concentration | Notes |
| Azide-modified Biomolecule | 1 - 20 µM | Higher concentrations generally lead to faster reactions. |
| This compound | 1.1 - 5 equivalents (relative to azide) | A slight excess of the alkyne ensures complete labeling. |
| CuSO₄ | 50 - 500 µM | Higher concentrations can increase reaction rate but also potential for protein damage. |
| THPTA | 250 µM - 2.5 mM | Maintain a 5:1 molar ratio with CuSO₄. |
| Sodium Ascorbate | 1 - 5 mM | Should be freshly prepared. |
Table 2: Recommended Reagent Concentrations for CuAAC in Fixed Cells
| Reagent | Final Concentration | Notes |
| This compound | 1 - 25 µM | Test a range to find the optimal signal-to-noise ratio. |
| CuSO₄ | 100 µM - 1 mM | Higher concentrations may be needed for cellular applications. |
| THPTA | 500 µM - 5 mM | Maintain a 5:1 molar ratio with CuSO₄. |
| Sodium Ascorbate | 1 - 10 mM | Ensure it is freshly prepared. |
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for labeling intracellular biomolecules.
Caption: Visualization of a glycoprotein-mediated signaling pathway using CuAAC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Fluorescence Signal | Incomplete reaction. | Increase incubation time or reagent concentrations. Ensure sodium ascorbate is fresh. |
| Inefficient azide incorporation. | Optimize the concentration and incubation time for the azide-modified precursor. | |
| Inactive catalyst. | Prepare CuSO₄/THPTA premix just before use. Ensure sodium ascorbate is fresh. | |
| High Background Staining | Non-specific binding of the probe. | Increase the number of wash steps. Include a blocking agent like BSA in the wash buffer. |
| Aggregation of the fluorescent probe. | Centrifuge the this compound stock solution before use. | |
| Cell Death or Morphological Changes (Live-cell imaging) | Copper toxicity. | Decrease the concentration of CuSO₄. Ensure the 5:1 ligand-to-copper ratio is maintained. Reduce incubation time. |
| Reactive oxygen species (ROS). | Degas solutions before use. Work in a low-oxygen environment if possible. |
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optimizing Cy3-PEG8-Alkyne Concentration for Labeling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of biomolecules in a variety of assays.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, provides a highly specific and efficient method for covalently attaching fluorescent probes like Cy3-PEG8-Alkyne to azide-modified biomolecules.[2][3] This reaction's success is marked by its high yield, broad scope, and biocompatibility, as it proceeds efficiently in aqueous buffers across a wide pH range (4-12) with high selectivity, minimizing interference with native functional groups.[2][3]
This document provides a comprehensive guide to optimizing the concentration of this compound for labeling azide-modified proteins. It includes detailed protocols for the labeling reaction, methods for quantifying labeling efficiency, and a troubleshooting guide to address common challenges.
Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction forms the basis of this labeling protocol. It involves a [3+2] cycloaddition between the terminal alkyne of this compound and an azide group on the target biomolecule. This reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. To improve reaction efficiency and protect the biomolecule from potential oxidative damage, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used. The ligand stabilizes the Cu(I) oxidation state, prevents its disproportionation, and accelerates the reaction. The result is a stable triazole linkage, covalently attaching the Cy3 fluorophore to the target molecule.
Experimental Protocols
Materials and Reagents
-
Azide-Modified Protein: 1-5 mg/mL in an amine-free buffer (e.g., PBS, HEPES, MES, pH 7.4).
-
This compound: 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM stock solution in deionized water.
-
THPTA Ligand: 50 mM stock solution in deionized water.
-
Sodium Ascorbate: 100 mM stock solution in deionized water (prepare fresh).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Purification: Size-exclusion chromatography (SEC) columns or dialysis cassettes (e.g., 10K MWCO).
Protocol 1: General Labeling of Azide-Modified Protein
This protocol provides a starting point for labeling 100 µg of an azide-modified protein.
-
Prepare Protein: In a microcentrifuge tube, add 100 µg of the azide-modified protein. Adjust the volume with Reaction Buffer to a final volume of 85 µL.
-
Prepare Catalyst Premix: In a separate tube, combine 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 50 mM THPTA. Mix gently. This creates a 1:5 molar ratio of Cu:Ligand.
-
Add Reagents: Add the following reagents to the protein solution in the specified order:
-
5 µL of 10 mM this compound (provides a significant molar excess).
-
5 µL of the Catalyst Premix.
-
-
Initiate Reaction: Add 2.5 µL of freshly prepared 100 mM Sodium Ascorbate. Gently mix by pipetting. The final reaction volume is 100 µL.
-
Incubate: Protect the reaction from light and incubate for 1-2 hours at room temperature.
-
Purify: Remove unreacted dye and catalyst components using an appropriate method such as a desalting column (SEC) or dialysis against PBS.
Protocol 2: Optimizing this compound Concentration
To determine the optimal dye concentration, a titration experiment should be performed. This involves setting up multiple reactions while varying the molar excess of this compound relative to the azide-modified protein.
-
Set up Reactions: Prepare a series of labeling reactions as described in Protocol 1. Keep the protein and catalyst concentrations constant, but vary the concentration of this compound. A typical range to test is from a 1:1 to a 50:1 molar ratio of dye-to-protein.
-
Incubate and Purify: Follow steps 5 and 6 from Protocol 1 for all reactions.
-
Analyze Labeling Efficiency: Quantify the Degree of Labeling (DOL) for each reaction to determine the optimal concentration.
Data Analysis and Interpretation
The Degree of Labeling (DOL), or the ratio of dye molecules to protein molecules, is a critical parameter for assessing labeling efficiency. It can be calculated using absorbance measurements.
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (for the protein) and 550 nm (for Cy3).
-
Calculate DOL: Use the following formula:
DOL = (A_max of dye × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
-
A_max: Absorbance of the conjugate at 550 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).
-
CF_280: Correction factor for the dye's absorbance at 280 nm (CF₂₈₀ for Cy3 is 0.08).
-
Quantitative Data Summary
The tables below summarize typical starting concentrations and example results from an optimization experiment.
Table 1: Recommended Reagent Concentrations for Labeling Reaction
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (vs. Protein) |
| Azide-Protein (150 kDa) | 1 mg/mL (6.7 µM) | 1 mg/mL (6.7 µM) | 1x |
| This compound | 10 mM | 67 µM | 10x |
| CuSO₄ | 20 mM | 100 µM | ~15x |
| THPTA | 50 mM | 500 µM | ~75x |
| Sodium Ascorbate | 100 mM | 2.5 mM | ~370x |
Table 2: Example Results of this compound Titration
| Sample | Molar Ratio (Dye:Protein) | Protein Recovery (%) | Degree of Labeling (DOL) |
| 1 | 1:1 | 95% | 0.8 |
| 2 | 5:1 | 94% | 2.1 |
| 3 | 10:1 | 92% | 3.5 |
| 4 | 20:1 | 91% | 3.7 |
| 5 | 50:1 | 85% | 3.8 |
Results indicate that a 10-fold molar excess of dye provides a high degree of labeling without significant loss of protein recovery. Higher concentrations show diminishing returns and may increase protein precipitation.
Visualizations
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Labeling Efficiency | Inactive Sodium Ascorbate | Always prepare sodium ascorbate solution fresh before use. |
| Oxidized Copper Catalyst | Ensure the THPTA:CuSO₄ ratio is at least 5:1 to stabilize Cu(I). Prepare the catalyst premix just before adding to the reaction. | |
| Low Reactivity of Biomolecule | Confirm the presence and accessibility of the azide group on your protein. Consider optimizing buffer pH (7.0-8.5 is typical). | |
| Incompatible Buffer Components | Buffers containing amines (Tris, glycine) can interfere with some labeling chemistries, though CuAAC is generally robust. Use PBS or HEPES. | |
| Protein Precipitation | High Dye Concentration | Reduce the molar excess of the this compound. Hydrophobic dyes can cause aggregation at high concentrations. |
| Protein Instability | Perform the reaction at 4°C, although this may require a longer incubation time. Ensure the protein is stable in the chosen reaction buffer. | |
| High Background Fluorescence | Inefficient Purification | Ensure complete removal of unreacted dye. Use a fresh, properly sized SEC column or perform a second round of purification. |
| Non-specific Binding | Add a surfactant like Tween-20 (0.05%) to the final wash buffers during purification to reduce non-specific interactions. |
This document provides a general framework. Optimal conditions may vary depending on the specific protein and experimental context, requiring empirical validation.
References
required reagents and buffers for Cy3-PEG8-Alkyne click chemistry
Application Notes: Cy3-PEG8-Alkyne Click Chemistry
Introduction
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[1][2][3] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[2][4] this compound is a fluorescent labeling reagent designed for this purpose. It contains a Cy3 fluorophore for detection, a terminal alkyne group for the click reaction, and an 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
These application notes provide the necessary information for successfully conjugating this compound to azide-modified biomolecules such as proteins, nucleic acids, or small molecules.
Principle of the Reaction
The CuAAC reaction involves the formation of a stable 1,4-disubstituted triazole ring from the reaction between the terminal alkyne of this compound and an azide group on a target molecule. The reaction is catalyzed by a Copper(I) ion. In practice, Copper(II) sulfate (CuSO₄) is often used as the copper source, and a reducing agent, typically sodium ascorbate, is added to reduce Cu(II) to the active Cu(I) state in situ. To improve reaction efficiency and protect the target biomolecule from potential damage by copper ions, a chelating ligand is used to stabilize the Cu(I) catalyst. For aqueous systems, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the preferred ligand due to its high water solubility.
Key Reagents and Their Roles
-
This compound : The fluorescent probe containing the terminal alkyne for conjugation.
-
Azide-Modified Biomolecule : The target molecule to be labeled, which must possess a reactive azide group.
-
Copper(II) Sulfate (CuSO₄) : The source of the copper catalyst.
-
Sodium Ascorbate : The reducing agent that converts Cu(II) to the catalytically active Cu(I). It is typically prepared fresh.
-
THPTA (or other ligands) : A water-soluble ligand that stabilizes the Cu(I) ion, accelerates the reaction, and prevents precipitation and oxidative damage to biomolecules.
-
Reaction Buffer : An aqueous buffer to maintain a stable pH, typically between 7 and 8. Common choices include Phosphate-Buffered Saline (PBS) or Tris-HCl.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for reproducible results. Prepare the following solutions before starting the conjugation protocol.
| Reagent | Recommended Stock Concentration | Solvent | Storage Conditions |
| This compound | 1-10 mM | DMSO or deionized water | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | Deionized water | Room Temperature |
| Sodium Ascorbate | 100-300 mM | Deionized water | -20°C in aliquots (Prepare fresh) |
| THPTA Ligand | 50-200 mM | Deionized water | -20°C |
| Azide-Modified Sample | Varies (e.g., 1-5 mg/mL for proteins) | Appropriate reaction buffer (e.g., PBS, Tris) | As required for the biomolecule |
General Protocol for Labeling Proteins in Solution
This protocol provides a general workflow for labeling an azide-modified protein with this compound. The final concentrations of reagents should be optimized for each specific application.
Workflow Diagram
Caption: Workflow for this compound click chemistry labeling.
Reaction Assembly
The following table outlines the components for a 200 µL final reaction volume. The order of addition is critical to prevent catalyst precipitation and ensure optimal reaction kinetics.
| Step | Component | Volume to Add | Final Concentration (Example) | Notes |
| 1 | Azide-Modified Protein Sample | 170 µL | 1-5 mg/mL | The sample should be in a compatible buffer like 50 mM Tris-HCl, pH 8.0. |
| 2 | THPTA Ligand (100 mM stock) | 2 µL | 1 mM | Add ligand to the protein sample and mix gently. |
| 3 | CuSO₄ (20 mM stock) | 2 µL | 0.2 mM | Add copper sulfate to the protein/ligand mixture and mix. A 5:1 ligand-to-copper ratio is recommended. |
| 4 | This compound (5 mM stock) | 4 µL | 100 µM | Add the alkyne probe and mix. The optimal concentration may range from 2 µM to 100 µM and should be titrated. |
| 5 | Sodium Ascorbate (300 mM stock) | 22 µL | 33 mM | Initiates the reaction. Add freshly prepared ascorbate last and mix gently. |
| Total | 200 µL |
Protocol Steps
-
Combine the azide-modified protein sample and the THPTA ligand solution in a microcentrifuge tube. Vortex briefly to mix.
-
Add the CuSO₄ solution to the tube. Vortex briefly to mix.
-
Add the this compound stock solution to the mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Following incubation, the labeled protein is ready for downstream processing. This may include purification to remove excess reagents. For gel analysis, a methanol/chloroform precipitation can be performed.
Purification and Analysis
Purification: Unreacted this compound and catalyst components can be removed using methods appropriate for the biomolecule, such as:
-
Size-Exclusion Chromatography (SEC) : For separating labeled proteins or large oligonucleotides from small molecule reagents.
-
Ethanol Precipitation : Commonly used for purifying labeled oligonucleotides.
-
Methanol/Chloroform Precipitation : Effective for concentrating protein samples and removing interfering substances prior to gel electrophoresis.
Analysis: Successful conjugation can be confirmed by:
-
SDS-PAGE and Fluorescence Imaging : Labeled proteins can be resolved on a gel, which is then scanned on a fluorescence imager to detect the Cy3 signal.
-
Mass Spectrometry : Provides a precise measurement of the mass increase corresponding to the addition of the this compound moiety.
-
UV-Vis Spectroscopy : To confirm the presence of both the biomolecule (e.g., at 280 nm for protein) and the Cy3 dye (absorption maximum ~550 nm).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive (oxidized) sodium ascorbate.- Insufficient reagents.- Steric hindrance around the azide/alkyne. | - Always use freshly prepared sodium ascorbate solution.- Increase the concentration of the this compound or the catalyst components.- Increase reaction time or temperature (e.g., to 37°C). |
| High Background Signal | - Non-specific binding of the alkyne probe.- Insufficient purification. | - Decrease the concentration of the this compound.- Ensure thorough purification of the labeled product. |
| Precipitate Formation | - Incorrect order of reagent addition.- Absence of a stabilizing ligand. | - Always add the ligand and copper before the reducing agent.- Ensure the recommended ligand-to-copper ratio (typically 5:1) is used. |
References
Application Notes and Protocols for Post-Labeling Purification of Cy3-PEG8-Alkyne Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the post-labeling purification of Cy3-PEG8-Alkyne conjugates. Following a conjugation reaction, such as a click chemistry reaction where the this compound is attached to a biomolecule (e.g., a protein, peptide, or oligonucleotide), it is crucial to remove unreacted dye, excess reagents, and other impurities.[1][2][3][4] Effective purification is essential for accurate downstream applications, ensuring a high signal-to-noise ratio and reliable quantification.[1] This guide outlines three common and effective purification methods: High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on factors such as the nature of the conjugated biomolecule, the required purity, sample volume, and available equipment. The following table summarizes the key quantitative parameters for each method.
| Purification Method | Principle | Typical Purity | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | >95% | 80-95% | Low to Medium | High resolution, excellent for removing free dye and separating closely related species. | Can be time-consuming, requires specialized equipment, potential for protein denaturation. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | >90% | >95% | High | Gentle, preserves native protein structure, effective for removing small molecules like free dye. | Lower resolution for molecules of similar size, not ideal for separating labeled from unlabeled biomolecules of the same size. |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution based on chemical properties. | 85-95% | 90-98% | High | Fast, simple, can be performed in a 96-well format for high throughput. | Lower resolution compared to HPLC, method development may be required. |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is highly effective for purifying Cy3-labeled conjugates, as the hydrophobic Cy3 dye significantly alters the retention time of the labeled biomolecule compared to its unlabeled counterpart.
Materials:
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Lyophilized crude conjugate dissolved in Mobile Phase A
Protocol:
-
Sample Preparation: Dissolve the crude, lyophilized this compound conjugate in a minimal volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution Gradient: Elute the bound molecules using a linear gradient of Mobile Phase B. A typical gradient for a peptide or oligonucleotide conjugate is as follows:
-
5-65% Mobile Phase B over 30 minutes
-
65-95% Mobile Phase B over 5 minutes
-
Hold at 95% Mobile Phase B for 5 minutes
-
95-5% Mobile Phase B over 5 minutes
-
Hold at 5% Mobile Phase B for 10 minutes (re-equilibration)
-
-
Fraction Collection: Monitor the elution profile at both 280 nm (for protein/peptide) or 260 nm (for oligonucleotide) and ~550 nm (for Cy3). Collect fractions corresponding to the peak that absorbs at both wavelengths, which represents the purified conjugate.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified this compound conjugate.
Size-Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their size. It is a gentle method ideal for removing small molecules like excess this compound from a larger, labeled biomolecule.
Materials:
-
FPLC or other chromatography system
-
Size-exclusion column with an appropriate fractionation range (e.g., Superdex 75 for proteins >10 kDa)
-
Elution Buffer: Phosphate-buffered saline (PBS) or another suitable buffer
-
Sample: Concentrated reaction mixture
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer at a constant flow rate (e.g., 0.5 mL/min for an analytical column).
-
Sample Loading: Load the concentrated reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the Elution Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The labeled biomolecule, being larger, will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions by UV-Vis spectrophotometry, measuring absorbance at both 280/260 nm and ~550 nm to identify fractions containing the purified conjugate.
Solid-Phase Extraction (SPE)
SPE is a rapid and convenient method for sample cleanup. A reverse-phase SPE cartridge can be used to retain the hydrophobic Cy3-labeled conjugate while more polar impurities are washed away.
Materials:
-
Reverse-phase SPE cartridge (e.g., C18)
-
Vacuum manifold or syringe
-
Conditioning Solvent: 100% Acetonitrile or Methanol
-
Equilibration Solvent: 5% Acetonitrile in water
-
Wash Solvent: 10-20% Acetonitrile in water
-
Elution Solvent: 50-80% Acetonitrile in water
-
Sample: Reaction mixture, potentially diluted
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 2-3 cartridge volumes of the Conditioning Solvent through it.
-
Equilibration: Equilibrate the cartridge by passing 2-3 cartridge volumes of the Equilibration Solvent. Do not let the cartridge run dry.
-
Sample Loading: Load the sample onto the cartridge. The hydrophobic Cy3-labeled conjugate will bind to the C18 stationary phase.
-
Washing: Wash the cartridge with 2-3 cartridge volumes of the Wash Solvent to remove unreacted hydrophilic starting materials and salts.
-
Elution: Elute the purified Cy3-labeled conjugate with 1-2 cartridge volumes of the Elution Solvent.
-
Solvent Evaporation: Evaporate the acetonitrile from the collected fraction using a centrifugal evaporator or a stream of nitrogen.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Application in cellular imaging.
References
Application Notes and Protocols: Imaging Cy3-PEG8-Alkyne Labeled Proteins by Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling proteins with Cy3-PEG8-Alkyne and their subsequent visualization using confocal microscopy. The protocols detailed below leverage the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This method is ideal for a variety of applications, including protein tracking, localization, and quantification in complex biological samples.[1][2]
The core of this technique is a two-step process. First, a small, bio-orthogonal azide group is incorporated into the protein of interest. This can be achieved metabolically, for instance, by replacing methionine with its azide-containing analog, L-azidohomoalanine (AHA), during protein synthesis.[3][4] The second step is the "click" reaction, where the azide-modified protein is covalently bonded to the this compound probe.[5] The polyethylene glycol (PEG) spacer enhances the water solubility of the dye and minimizes potential steric hindrance, while the Cy3 fluorophore offers bright, photostable red fluorescence suitable for microscopic imaging.
Quantitative Data: Cy3-Alkyne Specifications
The following table summarizes the key photophysical and chemical properties of the Cy3-Alkyne fluorophore. These parameters are crucial for setting up imaging equipment and for quantitative analysis.
| Parameter | Value | Reference |
| Excitation Maximum | ~553-555 nm | |
| Emission Maximum | ~569-570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.31 | |
| Spectrally Similar Dyes | Alexa Fluor® 555, Atto™ 555, CF® 555 | |
| Recommended Laser Lines | 532 nm, 555 nm, 561 nm, 568 nm | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, Desiccated, Protected from light |
Visualized Experimental Workflow
The overall process, from labeling to imaging, involves a series of sequential steps as illustrated in the workflow diagram below.
Caption: Experimental workflow for labeling and imaging proteins.
Principle: The Click Chemistry Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific bio-orthogonal reaction. It forms a stable triazole linkage between the azide-modified protein and the alkyne-functionalized Cy3 dye, ensuring permanent and specific labeling.
References
- 1. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]
- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
troubleshooting low labeling efficiency with Cy3-PEG8-Alkyne
Welcome to the technical support center for Cy3-PEG8-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye containing a Cy3 fluorophore, an eight-unit polyethylene glycol (PEG) spacer, and a terminal alkyne group. Its primary application is the fluorescent labeling of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization and tracking of a wide range of biological molecules and processes.
Q2: What are the key components of a successful labeling reaction with this compound?
A successful labeling reaction requires the following components:
-
This compound: The fluorescent probe.
-
Azide-modified target molecule: The biomolecule of interest containing a reactive azide group.
-
Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.
-
Reducing Agent: Typically sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.
-
Copper Ligand: A stabilizing agent for the Cu(I) ion, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to improve reaction efficiency and reduce cytotoxicity.
Q3: How should this compound be stored?
Proper storage is crucial for maintaining the reactivity of the dye. It should be stored at -20°C, protected from light and moisture.[1] Before use, it should be allowed to warm to room temperature to prevent condensation.
Troubleshooting Guide: Low Labeling Efficiency
Low or no fluorescent signal is a common issue encountered during labeling experiments. The following guide addresses potential causes and provides solutions to improve your labeling efficiency.
Troubleshooting workflow for low labeling efficiency.
Detailed Troubleshooting Steps:
-
Problem: Inactive Catalyst
-
Cause: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction buffer.
-
Solution: Deoxygenate your buffers by sparging with nitrogen or argon gas. Always use a freshly prepared solution of the reducing agent, sodium ascorbate, to ensure the regeneration of Cu(I). Capping the reaction vessel can also help minimize oxygen exposure.
-
-
Problem: Degraded Reagents
-
Cause: Stock solutions, particularly sodium ascorbate, can degrade over time, leading to a loss of reducing capacity. The fluorescent dye itself can also degrade if not stored properly.
-
Solution: Prepare fresh sodium ascorbate solution for each experiment. Ensure that the this compound has been stored correctly at -20°C and protected from light.
-
-
Problem: Suboptimal Reagent Concentrations
-
Cause: The concentrations of the catalyst, ligand, and dye can significantly impact the reaction efficiency.
-
Solution: Titrate the concentrations of CuSO₄, ligand, and this compound to find the optimal ratio for your specific application. Refer to the table below for recommended starting concentrations.
-
-
Problem: Poor Accessibility of the Alkyne or Azide
-
Cause: In large biomolecules like proteins, the alkyne or azide group may be buried within the molecule's structure, making it inaccessible to the labeling reagents.
-
Solution: Consider adding a denaturing agent (e.g., SDS) or a solubilizing co-solvent (e.g., DMSO) to your reaction mixture to unfold the biomolecule and expose the reactive groups.
-
-
Problem: High Background Signal
-
Cause: Non-specific binding of the fluorescent dye to cellular components or the substrate can obscure the specific signal.
-
Solution: Optimize blocking steps using appropriate blocking agents (see table below). Ensure thorough washing steps after the labeling reaction to remove unbound dye.
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Typical Concentration Range | Notes |
| Azide-Modified Biomolecule | 10 - 100 µM | Higher concentrations generally lead to faster reaction rates. |
| This compound | 25 - 250 µM | A 2-10 fold molar excess over the azide-modified biomolecule is recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Higher concentrations can sometimes lead to protein precipitation. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A ligand-to-copper ratio of 5:1 is often optimal. |
| Sodium Ascorbate | 2.5 - 5 mM | Should be added from a freshly prepared stock solution. |
Table 2: Comparison of Common Blocking Agents for Fluorescence Imaging
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can contain impurities that lead to background fluorescence. Not recommended for detecting phosphoproteins. |
| Normal Goat Serum | 5-10% (v/v) | Effective at reducing non-specific binding of secondary antibodies. | More expensive than BSA. Must match the species of the secondary antibody. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective. | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free, leading to lower background. | More expensive than individual components. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins in Solution
-
Prepare Stock Solutions:
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
10 mM this compound in DMSO.
-
Azide-modified protein in a suitable buffer (e.g., PBS).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (to a final concentration of 50 µM) and this compound (to a final concentration of 250 µM).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the protein solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts by gel filtration, dialysis, or spin filtration.
-
Protocol 2: Metabolic Labeling and Detection of Glycoproteins in Cultured Cells
This protocol involves the metabolic incorporation of an azido-sugar into glycoproteins, followed by click chemistry-based detection with this compound. This technique can be used to study glycoprotein expression and its role in signaling pathways.
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the culture medium with a medium containing an azido-sugar (e.g., Ac₄GalNAz) at a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into glycoproteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
-
Blocking:
-
Incubate the cells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30 minutes to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing CuSO₄, THPTA, and this compound in PBS.
-
Add the freshly prepared sodium ascorbate to the cocktail immediately before use.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells extensively with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the Cy3 fluorophore.
-
Signaling Pathway Visualization
Metabolic labeling of glycoproteins coupled with click chemistry is a powerful tool to study changes in glycosylation patterns associated with various signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in cancer progression.
TGF-β signaling pathway and the role of glycoproteins.
References
how to reduce non-specific binding of Cy3-PEG8-Alkyne
Welcome to the technical support center for Cy3-PEG8-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a fluorescent probe consisting of three main components:
-
Cy3: A bright, photostable cyanine dye that fluoresces in the orange-red region of the visible spectrum (excitation/emission maxima ~550 nm/570 nm).[1]
-
PEG8: A polyethylene glycol linker composed of eight ethylene glycol units. PEG linkers are known to increase hydrophilicity and solubility of molecules in aqueous buffers and can help reduce non-specific binding.[2][3][4]
-
Alkyne: A terminal alkyne functional group that allows for covalent attachment to azide-modified molecules via a highly specific and efficient click chemistry reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC).
This probe is commonly used for fluorescently labeling and visualizing biomolecules such as proteins, nucleic acids, and glycans in a variety of applications including fluorescence microscopy, flow cytometry, and in-gel fluorescence detection.
Q2: What are the common causes of non-specific binding with this compound?
A: Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: The Cy3 dye itself has a hydrophobic nature, which can lead to non-specific interactions with hydrophobic regions of proteins and lipids.
-
Electrostatic Interactions: The net charge of the Cy3 dye can contribute to electrostatic binding to oppositely charged molecules or surfaces.
-
Alkyne Reactivity: While the alkyne group is designed for specific reaction with azides, under certain conditions, particularly in the presence of a copper catalyst, some weak, non-specific labeling of proteins can occur.
-
Probe Aggregation: At high concentrations, fluorescent dyes can form aggregates, which are more prone to non-specific binding.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on cells, tissues, or membranes can lead to high background fluorescence.
-
Inadequate Washing: Insufficient or improper washing steps may not effectively remove all unbound probe molecules.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of your this compound probe.
Issue 1: High Background Fluorescence in Cell or Tissue Imaging
Q: I am observing high background fluorescence across my entire sample when imaging cells or tissues. How can I reduce this?
A: High background in imaging experiments is a common issue. Here is a step-by-step approach to address it:
-
Optimize Probe Concentration:
-
Problem: Using an excessively high concentration of the this compound probe increases the likelihood of non-specific binding.
-
Solution: Perform a titration experiment to determine the lowest probe concentration that provides a good specific signal with minimal background.
-
-
Enhance Blocking:
-
Problem: Incomplete blocking of non-specific binding sites is a major source of background signal.
-
Solution:
-
Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA).
-
Increase the blocking incubation time (e.g., from 30 minutes to 1 hour at room temperature).
-
Consider switching to a different blocking agent. Normal serum from the species of your secondary antibody (if applicable) or specialized commercial blocking buffers can be more effective than BSA.
-
-
-
Improve Washing Steps:
-
Problem: Insufficient washing may not remove all unbound probe.
-
Solution:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the duration of each wash (e.g., from 5 to 10-15 minutes).
-
Incorporate a low concentration of a non-ionic detergent, such as Tween-20 (0.05-0.1%), in your wash buffer to help disrupt non-specific hydrophobic interactions.
-
-
-
Check for Autofluorescence:
-
Problem: Some cells and tissues have endogenous molecules that fluoresce in the same channel as Cy3.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use an autofluorescence quenching kit or spectral unmixing if your imaging system supports it.
-
Issue 2: Non-Specific Labeling in In-Gel Fluorescence or Western Blotting
Q: I am seeing many non-specific bands in my in-gel fluorescence analysis after a click chemistry reaction. What could be the cause?
A: Non-specific bands in gel-based assays can be due to issues with the click reaction itself or with subsequent processing steps.
-
Optimize Click Chemistry Reaction Conditions:
-
Problem: While highly specific, the copper-catalyzed click reaction can sometimes lead to weak, non-specific labeling of proteins, especially at high probe concentrations.
-
Solution:
-
Titrate the this compound: Use the lowest concentration that gives a robust signal for your protein of interest.
-
Optimize Reagent Ratios: Ensure the ratio of copper to ligand is appropriate, and that the reducing agent (e.g., sodium ascorbate) is in excess of the copper sulfate.
-
Run a "No Azide" Control: Perform a click reaction on a sample that has not been labeled with an azide. This will reveal the extent of non-specific labeling by the alkyne probe.
-
-
-
Pre-Clear Your Lysate:
-
Problem: Complex protein lysates contain many "sticky" proteins that can non-specifically bind to your probe or beads.
-
Solution: Before your click reaction or immunoprecipitation, incubate your cell lysate with protein A/G beads to remove proteins that non-specifically adhere to the beads.
-
-
Improve Blocking and Washing for Blots:
-
Problem: Similar to imaging, insufficient blocking and washing of membranes can lead to high background.
-
Solution:
-
Use an appropriate blocking buffer for fluorescent western blotting. While non-fat dry milk is common, it can sometimes interfere with fluorescent detection. BSA or specialized commercial blocking buffers are often preferred.
-
Increase the number and duration of washes with a buffer containing Tween-20.
-
-
Data Presentation: Comparison of Common Blocking Agents and Additives
| Reagent | Type | Recommended Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | Protein | 1-5% (w/v) | Inexpensive, readily available, single purified protein. | Can be less effective than serum; may contain immunoglobulins that cross-react with antibodies. Can autofluoresce, potentially increasing background in some applications. |
| Normal Serum | Protein | 5-10% (v/v) | Often more effective than BSA as it contains a mixture of proteins. | More expensive; must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Non-Fat Dry Milk | Protein | 3-5% (w/v) | Very inexpensive and effective for many applications. | Contains phosphoproteins (like casein) which can interfere with the detection of phosphorylated targets. Also contains biotin, making it unsuitable for avidin-biotin systems. |
| Casein | Protein | 0.5-2% (w/v) | A purified milk protein that is an effective blocking agent. Smaller molecules may block more effectively. | Shares some of the same limitations as milk regarding phosphoprotein detection. |
| Fish Gelatin | Protein | 0.1-1% (w/v) | Does not cross-react with mammalian antibodies, making it a good alternative to BSA or milk. | Can be less effective than other protein-based blockers for some applications. |
| Synthetic Polymer Blockers | Non-Protein | Varies by manufacturer | Animal-free, highly consistent batch-to-batch, and can be very effective at reducing background. | Generally more expensive than traditional protein-based blockers. |
| Tween-20 | Non-ionic Detergent | 0.05-0.1% (v/v) in wash buffers | Helps to reduce non-specific hydrophobic interactions. | Can interfere with some antibody-antigen interactions at higher concentrations. May enhance non-specific binding of phage display particles in the presence of PEG. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for Immunofluorescence
This protocol provides a method to empirically determine the most effective blocking agent for your specific cell or tissue type.
-
Sample Preparation: Prepare your cells or tissue sections on slides or coverslips as per your standard protocol for fixation and permeabilization.
-
Blocking: Divide your samples into groups and incubate each group with a different blocking buffer for 1 hour at room temperature. Include a no-primary-antibody control for each blocking condition.
-
Buffer A: 1% BSA in PBS
-
Buffer B: 5% BSA in PBS
-
Buffer C: 5% Normal Goat Serum in PBS (adjust species based on your secondary antibody)
-
Buffer D: Commercial blocking buffer
-
-
Antibody Incubation: Proceed with your primary and this compound-conjugated secondary antibody incubations (or click reaction if performing direct labeling). Dilute antibodies in their respective blocking buffers.
-
Washing: Wash all samples using a standardized procedure (e.g., 3 x 10 minutes in PBS with 0.05% Tween-20).
-
Imaging: Mount and image all samples using identical microscope settings (e.g., laser power, exposure time, gain).
-
Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocker will yield a strong specific signal with the lowest background fluorescence in the no-primary-antibody control.
Protocol 2: Pre-clearing Cell Lysate to Reduce Non-Specific Binding
This protocol is recommended before performing a click chemistry reaction in a complex cell lysate.
-
Prepare Cell Lysate: Lyse cells using a non-denaturing lysis buffer containing protease inhibitors. Keep the lysate on ice.
-
Quantify Protein: Determine the total protein concentration of your lysate (e.g., using a BCA assay).
-
Prepare Beads: Resuspend Protein A/G agarose or magnetic beads. Wash the beads twice with ice-cold lysis buffer.
-
Pre-clear Lysate: For each 1 mg of total protein, add 20-30 µL of the 50% bead slurry.
-
Incubate: Incubate the lysate-bead mixture for 30-60 minutes at 4°C with gentle rotation.
-
Separate Beads: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C (for agarose beads) or use a magnetic rack (for magnetic beads).
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. This lysate is now ready for your click chemistry reaction.
Visualizations
Caption: A generalized workflow for experiments using this compound, highlighting key steps to minimize non-specific binding.
Caption: A decision-making diagram for troubleshooting high background fluorescence when using this compound.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in Cy3-PEG8-Alkyne Imaging
Welcome to the technical support center for optimizing your Cy3-PEG8-Alkyne imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the signal-to-noise ratio in their fluorescence microscopy studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my background signal so high, obscuring my specific Cy3 signal?
Answer: High background fluorescence is a common issue that can arise from several sources. The primary culprits are often autofluorescence from your sample, non-specific binding of the this compound probe, or residual, unreacted probe that was not adequately washed away.
Solutions:
-
Reduce Autofluorescence:
-
Fixation Choice: Aldehyde-based fixatives like formaldehyde can increase autofluorescence.[1][2] Consider using a precipitating fixative like ice-cold methanol or ethanol, which can reduce autofluorescence.[1] However, always verify that the chosen fixative is compatible with your target protein's epitope.
-
Quenching Agents: After fixation, you can treat your sample with a quenching agent. For example, incubating with 0.1% sodium borohydride in PBS for 30 minutes can help reduce aldehyde-induced autofluorescence.
-
Spectral Separation: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum.[3] While Cy3 emits in the orange-red range, minimizing excitation of autofluorescent species can be beneficial.
-
-
Minimize Non-Specific Binding:
-
Blocking: Before adding the this compound probe, incubate your sample with a blocking buffer to saturate non-specific binding sites. A common and effective blocking buffer is 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).[4]
-
Washing Buffer Additives: Including a mild, non-ionic detergent like 0.05% Tween-20 in your washing buffers can help to disrupt hydrophobic interactions that contribute to non-specific binding.
-
PEG Linker: The PEG8 linker on your probe is designed to reduce non-specific binding through its hydrophilic properties. However, in some systems, a longer PEG chain may be necessary to further minimize these interactions.
-
-
Optimize Washing Steps:
-
Increase Wash Duration and Frequency: Insufficient washing is a frequent cause of high background. Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes) after the click reaction.
-
Stringent Wash Buffers: For persistent background, you can increase the stringency of your wash buffer. This can be achieved by slightly increasing the salt concentration or the detergent concentration.
-
Quantitative Parameters for Reducing High Background
| Parameter | Recommended Range/Value | Rationale |
| Blocking Agent | 1-3% BSA in PBS | Blocks non-specific protein binding sites. |
| Blocking Time | 30-60 minutes at room temperature | Sufficient time for BSA to coat non-specific sites. |
| Washing Buffer | PBS with 0.05-0.1% Tween-20 | Mild detergent helps remove non-specifically bound probes. |
| Number of Washes | 3-5 times | Ensures removal of unbound probe. |
| Wash Duration | 5-15 minutes per wash | Allows for diffusion and removal of unbound probe. |
Question 2: My Cy3 signal is very weak. How can I improve it?
Answer: A weak fluorescent signal can be due to several factors, including inefficient click reaction, low concentration of the target molecule, or photobleaching of the Cy3 dye.
Solutions:
-
Optimize the Click Reaction:
-
Reagent Concentrations: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but the reagent concentrations are critical. Ensure you are using fresh solutions of sodium ascorbate, as it is prone to oxidation. A common starting point is a 2 to 10-fold molar excess of the this compound over the azide-modified target.
-
Incubation Time: For cellular imaging, a click reaction time of 30-60 minutes at room temperature is typically sufficient. Longer incubation times do not always lead to a better signal and can sometimes increase background. For live-cell imaging, shorter incubation times (5-15 minutes) are often necessary to minimize copper toxicity.
-
Copper and Ligand: Use a copper(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to improve reaction efficiency and reduce cell toxicity. A 5:1 ligand to copper ratio is often recommended.
-
-
Enhance Signal Detection:
-
Imaging Settings: Use the appropriate excitation and emission filters for Cy3 (Excitation max: ~550 nm, Emission max: ~570 nm). Ensure your microscope's light source is properly aligned and the detector gain is set appropriately.
-
Antifade Reagents: Cy3 is susceptible to photobleaching. Use a commercial antifade mounting medium or one containing an antioxidant like Trolox to preserve your signal during imaging.
-
Quantitative Parameters for the Click Reaction
| Reagent | Concentration Range (in situ) | Notes |
| This compound | 5-50 µM | Higher concentrations can lead to increased background. |
| Copper(II) Sulfate (CuSO₄) | 50-200 µM | The precursor to the active Cu(I) catalyst. |
| THPTA Ligand | 250-1000 µM | Should be in at least a 5-fold molar excess to copper. |
| Sodium Ascorbate | 2.5-5 mM | Freshly prepared solution is crucial for reducing Cu(II) to Cu(I). |
| Incubation Time | ||
| Fixed Cells | 30-60 minutes | Longer times may not significantly improve signal and can increase background. |
| Live Cells | 5-15 minutes | Shorter times are used to minimize copper-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Fixed Cells with this compound
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells.
-
Cell Seeding and Fixation:
-
Seed cells on coverslips and culture overnight.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, use ice-cold methanol for 10 minutes at -20°C.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
If using a cross-linking fixative like PFA for an intracellular target, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with 3% BSA in PBS for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a 1 mL final volume, combine:
-
10 µL of 10 mM this compound in DMSO (final concentration: 10 µM)
-
10 µL of 20 mM CuSO₄ in water (final concentration: 200 µM)
-
50 µL of 20 mM THPTA in water (final concentration: 1 mM)
-
50 µL of 100 mM sodium ascorbate in water (final concentration: 5 mM)
-
880 µL of PBS
-
-
Aspirate the blocking solution and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three to five times with PBS containing 0.05% Tween-20 for 10 minutes each.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
If desired, counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for Cy3.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG8 linker in this compound?
A1: The polyethylene glycol (PEG) linker serves two main purposes. Firstly, its hydrophilic nature helps to reduce non-specific binding of the fluorescent probe to cellular components and surfaces, thereby lowering background signal. Secondly, the PEG spacer can improve the solubility and stability of the conjugated protein. The "8" in PEG8 refers to the number of repeating ethylene glycol units in the linker.
Q2: Can I perform this compound labeling in live cells?
A2: Yes, live-cell labeling is possible, but requires careful optimization to minimize the cytotoxicity of the copper catalyst. Key considerations for live-cell imaging include:
-
Shorter Incubation Times: Reduce the click reaction time to 5-15 minutes.
-
Lower Reagent Concentrations: Use the lowest effective concentrations of copper and this compound.
-
Use of a Ligand: A copper-stabilizing ligand like THPTA is essential to reduce copper-mediated toxicity.
-
Cell Viability Controls: Always include appropriate controls to assess cell health after labeling.
Q3: How can I prevent photobleaching of my Cy3 signal?
A3: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. To minimize photobleaching of Cy3:
-
Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light.
-
Use Antifade Reagents: Mount your samples in a medium containing antifade reagents like Trolox or commercial formulations.
-
Image Acquisition Strategy: When setting up your imaging parameters, use a different, non-critical area of your sample to find the correct focus and exposure settings to avoid unnecessarily bleaching your region of interest.
Q4: Can the click reaction interfere with other cellular components?
A4: The azide-alkyne cycloaddition is highly specific and bio-orthogonal, meaning it should not react with native cellular functional groups. However, under certain conditions, side reactions can occur. For instance, free thiols on cysteine residues have been reported to participate in a copper-catalyzed reaction with alkynes and azides, which can lead to background labeling. Ensuring an optimized ratio of reagents and thorough washing can help minimize such off-target reactions.
Visualizations
Caption: A flowchart of the key steps in a this compound imaging experiment.
Caption: The signaling pathway of the CuAAC click chemistry reaction.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 3. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
Technical Support Center: Cy3-PEG8-Alkyne Photobleaching Prevention
Welcome to the technical support center for preventing photobleaching of Cy3-PEG8-Alkyne during microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy3, which results in the loss of its ability to fluoresce. This fading of your fluorescent signal is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the dye molecule.[1][2][3] The rate of photobleaching is influenced by factors like the intensity and duration of the excitation light, and the chemical environment of the fluorophore.[1][2]
Q2: How does the PEG8-Alkyne modification affect the photostability of Cy3?
A2: While specific studies on the photostability of this compound are not extensively documented in the provided search results, PEGylation of cyanine dyes can influence their properties. PEGylation is known to increase the solubility of molecules. In some contexts, PEGylation can affect the local environment of the dye and potentially alter its interaction with oxygen and other quenching agents. However, the fundamental susceptibility of the Cy3 core to photobleaching remains.
Q3: What are the primary strategies to minimize photobleaching of this compound?
A3: There are several key strategies to combat photobleaching:
-
Optimize Imaging Parameters: This is the most direct approach and involves minimizing the exposure of your sample to excitation light.
-
Use Antifade Reagents: These chemical cocktails are added to your imaging media to reduce the rate of photobleaching.
-
Proper Sample Preparation: Ensuring an optimal chemical environment for your fluorophore can enhance its stability.
-
Consider Alternative Fluorophores: For very long or demanding imaging sessions, a more photostable dye might be necessary.
Q4: Are there antifade reagents that are particularly effective for Cy3?
A4: Yes, several antifade reagents are effective for Cy3. These can be broadly categorized into commercial and homemade solutions.
-
Commercial Reagents: Products like ProLong™ Live Antifade Reagent are specifically designed for live-cell imaging and have been shown to protect a range of organic dyes, including those similar to Cy3. VECTASHIELD® is another commercial option that has demonstrated good antifading properties for multiple fluorochromes.
-
Homemade Reagents: Commonly used homemade antifade solutions include oxygen scavenging systems like glucose oxidase and catalase (GLOX/GGO) and antioxidants such as Trolox (a vitamin E analog) or n-propyl gallate.
Q5: Can I use antifade reagents for live-cell imaging with this compound?
A5: Absolutely. Many antifade reagents are specifically formulated for live-cell imaging. It is crucial to use reagents that are non-toxic and do not interfere with cellular processes. Commercial options like ProLong™ Live are designed for this purpose. Homemade solutions containing Trolox are also widely used in live-cell applications.
Troubleshooting Guides
Problem: Rapid loss of Cy3 fluorescence signal during image acquisition.
This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the issue.
Caption: A step-by-step guide to troubleshooting Cy3 photobleaching.
-
Reduce Excitation Light Intensity and Duration:
-
Lower the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio.
-
Use neutral density filters to attenuate the excitation light without changing its spectral properties.
-
Decrease the camera exposure time to the shortest duration that provides a clear image.
-
For time-lapse experiments, increase the interval between image acquisitions to reduce cumulative light exposure.
-
-
Incorporate an Antifade Reagent:
-
For live-cell imaging, add a compatible antifade reagent to your imaging medium. See the experimental protocols section for detailed instructions on using ProLong™ Live, Trolox, and GLOX.
-
For fixed samples, use a mounting medium containing an antifade agent like ProLong™ Gold or VECTASHIELD®.
-
-
Optimize Microscope Hardware and Settings:
-
Filters: Ensure your filter sets are optimized for the excitation and emission spectra of Cy3 (Excitation max: ~550 nm, Emission max: ~570 nm) to maximize signal collection and minimize exposure to unnecessary wavelengths.
-
Detectors: Use a high-sensitivity detector, such as an electron-multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera. These require less excitation light to produce a strong signal.
-
-
Consider a More Photostable Fluorophore:
-
If significant photobleaching persists despite optimization, consider using a more photostable dye for your click chemistry reaction, such as an Alexa Fluor™ dye.
-
Problem: Inconsistent or low signal after Click Chemistry reaction with this compound.
This could be due to issues with the click reaction itself, leading to poor labeling efficiency.
Caption: Troubleshooting guide for this compound click chemistry reactions.
-
Verify Reagent Quality and Concentrations:
-
Ensure the purity and accurate concentration of your azide-modified biomolecule and the this compound.
-
The copper(I) catalyst is prone to oxidation to the inactive copper(II) state. Use a fresh source of copper and a reducing agent like sodium ascorbate.
-
-
Optimize Reaction Conditions:
-
Ensure the correct stoichiometry between the alkyne and azide components.
-
Optimize the incubation time and temperature for the click reaction. A typical incubation is 15-30 minutes at 37°C.
-
-
Mitigate Copper Toxicity in Live Cells:
-
Copper(I) can be toxic to live cells. Use a copper-chelating ligand to minimize cytotoxicity while maintaining catalytic activity.
-
If cell viability is a concern, try reducing the concentration of the copper catalyst and the incubation time.
-
-
Perform a Control Reaction:
-
Conduct a test reaction with a known azide-containing molecule and your this compound to confirm the reactivity of the dye.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Cy3 Photobleaching Rate | 2 mW laser power | 20 mW laser power | ||
| Slower decay | Faster initial decay | |||
| Antifade Reagent Efficacy | VECTASHIELD® | 90% Glycerol in PBS | ||
| Fluorescein Half-life | 96 seconds | 9 seconds | ||
| Rhodamine Half-life | 330 seconds | 7 seconds | ||
| Fluorophore Photostability | Alexa Fluor 555 | Cy3 | ||
| Significantly more photostable | More prone to photobleaching |
Experimental Protocols
Protocol 1: Using a Commercial Live-Cell Antifade Reagent (e.g., ProLong™ Live)
This protocol is adapted for a general commercial live-cell antifade reagent. Always refer to the manufacturer's specific instructions.
-
Prepare Antifade Working Solution: Dilute the concentrated antifade reagent in your desired imaging medium (e.g., Live Cell Imaging Solution or FluoroBrite™ DMEM) at the recommended dilution (typically 1:100).
-
Cell Labeling: Perform your standard protocol for labeling cells with this compound via click chemistry.
-
Washing: Wash the cells once with PBS to remove any unreacted labeling components.
-
Incubation: Add the antifade working solution to your cells.
-
Incubate the cells in the dark for 15 minutes to 2 hours. A 2-hour incubation is often recommended for optimal performance.
-
Imaging: Proceed with fluorescence microscopy. Imaging can typically be performed for up to 24 hours with continuous protection.
Protocol 2: Using Trolox as an Antifade Agent in Live-Cell Imaging
Trolox is a water-soluble vitamin E analog that acts as an antioxidant.
-
Prepare Trolox Stock Solution: Prepare a 100 mM stock solution of Trolox in filtered ethanol. This can be stored at 4°C.
-
Prepare Imaging Medium: Dilute the Trolox stock solution into your culture media or imaging buffer to a final concentration of 0.1 mM to 1 mM.
-
Optimization: The optimal working concentration of Trolox can depend on the cell type and their tolerance to hypoxia. It is recommended to test a range of concentrations to find the best balance between photoprotection and cell health.
-
Cell Labeling and Imaging:
-
Label your cells with this compound as per your protocol.
-
Replace the medium with the Trolox-containing imaging medium just before imaging.
-
Proceed with your microscopy experiment.
-
Protocol 3: Preparing and Using a GLOX (Glucose Oxidase/Catalase) Oxygen Scavenging System
This system enzymatically removes dissolved oxygen from the imaging medium, which is a major contributor to photobleaching.
-
Prepare Stock Solutions:
-
Glucose Stock (1 M): Dissolve 1.8 g of D-glucose in 10 mL of nuclease-free water and filter-sterilize.
-
Glucose Oxidase Stock (10 mg/mL): Dissolve 10 mg of glucose oxidase in 1 mL of imaging buffer.
-
Catalase Stock (1 mg/mL): Dissolve 1 mg of catalase in 1 mL of imaging buffer.
-
Note: These stock solutions should be prepared fresh or stored as aliquots at -20°C.
-
-
Prepare GLOX Imaging Buffer:
-
Just before your imaging session, add the stock solutions to your imaging buffer to the following final concentrations:
-
Glucose: 10 mM
-
Glucose Oxidase: 0.1 mg/mL
-
Catalase: 0.02 mg/mL
-
-
Gently mix the solution.
-
-
Imaging:
-
Perform your this compound labeling.
-
Wash the cells and replace the medium with the freshly prepared GLOX imaging buffer.
-
Proceed with microscopy immediately.
-
Visualizations
Experimental Workflow: Click Chemistry Labeling and Microscopy
Caption: Workflow for labeling cells with this compound and subsequent imaging.
Mechanism of Photobleaching and Prevention
Caption: Simplified mechanism of Cy3 photobleaching and the role of antifade reagents.
References
dealing with solubility issues of Cy3-PEG8-Alkyne in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with Cy3-PEG8-Alkyne in aqueous buffers. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this fluorescent dye in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound is a non-sulfonated cyanine dye, which inherently has low solubility in aqueous solutions.[1][2] The PEG8 linker is included to improve hydrophilicity, but direct dissolution in aqueous buffers is often challenging and can lead to aggregation. It is essential to first dissolve the dye in an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before introducing it to your aqueous buffer.[1][2]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Anhydrous DMSO or DMF are the recommended solvents for preparing a stock solution of this compound. These polar aprotic solvents are effective at solvating the dye molecule and preventing aggregation.
Q3: How should I store the this compound stock solution?
A3: Upon receipt, store the solid this compound at -20°C, protected from light and moisture.[1] Once dissolved in an organic solvent like DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.
Q4: Can I use a sulfonated version of Cy3-Alkyne to avoid these solubility issues?
A4: Yes, using a sulfonated version of the dye, such as Sulfo-Cy3-Alkyne, is an excellent alternative to improve aqueous solubility. Sulfonated cyanine dyes contain sulfonate groups that significantly enhance their water solubility, often eliminating the need for organic co-solvents.
Q5: What are the signs of this compound aggregation in my solution?
A5: Aggregation can manifest as visible precipitation or a cloudy appearance in your solution. Spectroscopically, aggregation can lead to changes in the absorption spectrum and a decrease in fluorescence intensity (quenching).
Troubleshooting Guide
This guide addresses common problems encountered when preparing and using this compound in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitate/Cloudiness After Adding to Aqueous Buffer | The concentration of the organic co-solvent is too low to maintain dye solubility in the final aqueous solution. | Increase the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous buffer. A final concentration of up to 10-20% is often sufficient. |
| The concentration of this compound is too high for the given buffer conditions. | Reduce the final concentration of the dye in your working solution. | |
| "Salting-out" effect: High salt concentrations in the buffer can reduce the solubility of the dye. | If possible, reduce the salt concentration of your buffer. If high salt is required, you may need to increase the percentage of organic co-solvent. | |
| Low Fluorescence Signal in a Labeling Reaction | Dye aggregation is causing fluorescence quenching. | Ensure the dye is fully dissolved in the organic co-solvent before adding it to the reaction. Consider adding a non-ionic surfactant, such as 0.01-0.25% Tween-20, to your buffer to help prevent aggregation. |
| The dye has precipitated out of solution and is not available for the reaction. | Follow the recommendations for resolving precipitation issues. Prepare the working solution immediately before use. | |
| Turbidity or Precipitation During a Click Chemistry (CuAAC) Reaction | The copper catalyst or other reaction components may be causing the dye to precipitate. | Ensure all components are fully dissolved before mixing. Degassing the solvents prior to the reaction can help prevent precipitation. Consider increasing the proportion of DMSO in the reaction mixture. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 882.56 g/mol ), add approximately 113 µL of DMSO.
-
Vortex the solution thoroughly until the dye is completely dissolved. The solution should be clear and free of any visible particles.
-
Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for a labeling reaction.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
The biomolecule to be labeled in the reaction buffer
Methodology:
-
Determine the final desired concentration of this compound in your reaction.
-
Add the required volume of the 10 mM stock solution to your reaction buffer containing the biomolecule.
-
Crucially, ensure that the final concentration of DMSO does not exceed a level that would be detrimental to your biomolecule, while still being sufficient to maintain dye solubility (typically 5-20%).
-
Mix the solution gently but thoroughly immediately after adding the dye stock.
-
Proceed with your experimental workflow without delay.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
References
Technical Support Center: Cy3-PEG8-Alkyne Labeling & Cell Viability
Welcome to the technical support center for Cy3-PEG8-Alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the impact of copper catalysts on cell viability during click chemistry experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound labeling using a copper catalyst.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death or Low Viability Post-Labeling | Copper Toxicity: The Cu(I) catalyst, essential for the click reaction, can be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[1][2][3] | 1. Optimize Copper Concentration: Titrate the copper sulfate (CuSO₄) concentration to the lowest effective level. Concentrations between 10-100 µM are often sufficient, especially when using a chelating ligand.[2][4] 2. Use a Copper-Chelating Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA protect cells by stabilizing the Cu(I) oxidation state and reducing ROS formation. A 5:1 ligand to copper ratio is often recommended. 3. Minimize Incubation Time: Reduce the exposure of cells to the copper-containing reaction cocktail. Incubation times of 5-15 minutes can be effective. 4. Perform Reaction at 4°C: Incubating on ice can reduce cellular processes like endocytosis and may mitigate some toxic effects. 5. Consider Copper-Free Alternatives: If toxicity persists, explore strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst. |
| Low or No Cy3 Fluorescence Signal | Inefficient Click Reaction: The cycloaddition reaction between the this compound and the azide-modified target may be incomplete. | 1. Ensure Fresh Reagents: Prepare fresh solutions of sodium ascorbate, as it is prone to oxidation. 2. Deoxygenate Solutions: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Capping reaction tubes can help minimize oxygen exposure. 3. Check Reagent Concentrations: Verify the concentrations of all reaction components. 4. Test Reaction Efficiency: Perform a control reaction with a known azide and alkyne to confirm the activity of your reagents. |
| High Background Fluorescence | Non-specific Probe Binding: The this compound probe may be binding non-specifically to cells or other components. | 1. Include Blocking Steps: Pre-incubate cells with a blocking buffer, such as Bovine Serum Albumin (BSA), before adding the click reaction cocktail. 2. Reduce Probe Concentration: Titrate the this compound concentration to the lowest level that provides a specific signal. 3. Thorough Washing: Ensure adequate washing steps after the click reaction to remove unbound probe. |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation or Handling: Small differences in reagent preparation or experimental conditions can lead to inconsistent outcomes. | 1. Standardize Protocols: Use a consistent and detailed protocol for all experiments. 2. Prepare Master Mixes: Create master mixes of the click reaction cocktail to ensure uniform concentrations across samples. 3. Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of copper catalyst-induced cytotoxicity in live cells?
A1: The primary cause of cytotoxicity from the copper(I) catalyst in click chemistry is the generation of reactive oxygen species (ROS). The reaction of the Cu(I)/ascorbate system with molecular oxygen in the cell culture medium leads to oxidative stress, which can damage cellular components and lead to cell death.
Q2: How do copper-chelating ligands like THPTA reduce cytotoxicity?
A2: Copper-chelating ligands serve a dual purpose. They accelerate the click reaction by maintaining copper in its active Cu(I) oxidation state and protect cells from oxidative damage by sequestering the copper ion and acting as sacrificial reductants.
Q3: What are the alternatives to copper-catalyzed click chemistry for live-cell labeling?
A3: Copper-free click chemistry methods have been developed to avoid copper-induced cytotoxicity. The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses a strained cyclooctyne that reacts with an azide without the need for a metal catalyst. While highly biocompatible, SPAAC may have slower reaction kinetics compared to the copper-catalyzed reaction.
Q4: Can I perform the this compound labeling on fixed cells to avoid viability issues?
A4: Yes, if your experimental design allows, performing the click chemistry reaction on fixed and permeabilized cells will circumvent issues of copper toxicity to live cells.
Q5: What are typical concentrations for the components of the click reaction cocktail?
A5: While optimization is crucial, a common starting point for the final concentrations in the reaction cocktail is:
-
Copper (II) Sulfate (CuSO₄): 50-100 µM
-
Copper Ligand (e.g., THPTA): 250-500 µM (maintaining a 5:1 ratio with CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate): 2.5-5 mM
-
This compound Probe: 1-10 µM (should be empirically determined)
Quantitative Data Summary
The following tables summarize the impact of copper and protective ligands on cell viability from published studies.
Table 1: Effect of Copper Concentration and Ligands on Cell Viability
| Cell Line | Copper (CuSO₄) Concentration (µM) | Ligand | Ligand Concentration (µM) | Incubation Time (min) | Cell Viability (%) | Reference |
| OVCAR5 | 100 | BTTAA derivative | 200 | 10 | 75 | |
| HeLa | 50 | THPTA | 250 | 5 | ~100 | |
| CHO | 50 | THPTA | 250 | 5 | ~100 | |
| Jurkat | 25 | THPTA | 125 | 5 | >80 |
Data is adapted from the referenced studies and may have been assessed by different viability assays.
Experimental Protocols
Protocol 1: Live-Cell this compound Labeling
This protocol provides a general framework for labeling azide-modified molecules on live cells using a copper-catalyzed click reaction.
Materials:
-
Cells with azide-modified biomolecules
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in the appropriate vessel.
-
Prepare Click Reaction Cocktail:
-
Note: Prepare solutions fresh and use immediately. Prepare a master mix if labeling multiple samples.
-
In an Eppendorf tube, pre-mix the CuSO₄ and THPTA (e.g., at a 1:5 molar ratio).
-
Add the this compound to the desired final concentration.
-
Add DPBS to the desired volume.
-
Just before adding to the cells, add the freshly prepared sodium ascorbate solution.
-
-
Cell Labeling:
-
Wash the cells twice with DPBS.
-
Aspirate the DPBS and add the complete click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at room temperature or 4°C, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with DPBS containing 1% BSA to remove unreacted reagents.
-
-
Analysis:
-
The cells can now be imaged live or fixed for further analysis (e.g., with 4% paraformaldehyde).
-
Proceed with fluorescence microscopy or flow cytometry.
-
Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion Assay
This protocol describes a common method for determining cell viability after the labeling procedure.
Materials:
-
Labeled and control cells
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Collection: After the labeling and washing steps, detach the cells using a gentle method (e.g., trypsinization, if applicable).
-
Cell Staining:
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.
-
-
Calculate Viability:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: Workflow for Cy3-Alkyne labeling and subsequent cell viability analysis.
Caption: Signaling pathway of copper-induced cytotoxicity and the protective role of ligands.
References
Technical Support Center: Purification of Cy3-PEG8-Alkyne Labeled Samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy3-PEG8-Alkyne and needing to remove the unreacted dye from their samples.
Troubleshooting Guide
Issue: Residual Cy3 fluorescence in the sample after purification.
| Potential Cause | Recommended Solution |
| Inefficient removal method for the sample volume. | For small sample volumes (< 2.5 mL), spin columns are highly effective. For larger volumes, consider gravity-flow size exclusion chromatography or dialysis. |
| Inappropriate pore size of the purification matrix. | Ensure the molecular weight cut-off (MWCO) of your purification matrix (e.g., SEC resin, dialysis membrane) is appropriate. This compound has a molecular weight of approximately 882.56 g/mol . A 3-5 kDa MWCO is generally effective for separating it from larger biomolecules.[1] |
| Sample overloading. | Do not exceed the recommended sample volume or concentration for the chosen purification method. Overloading can lead to co-elution of the unreacted dye with your labeled product. |
| Non-specific binding of the dye to the purification matrix. | Some dyes can interact with certain purification media. Ensure the buffer conditions (e.g., pH, ionic strength) are optimized to minimize these interactions. You may need to test different types of resins or membranes. |
| Incomplete reaction. | If a large amount of unreacted dye remains, consider optimizing the click chemistry reaction itself to improve labeling efficiency. |
Issue: Low recovery of the labeled product.
| Potential Cause | Recommended Solution |
| Adsorption of the product to the purification matrix. | This can be an issue with some proteins or peptides. Consider using a different type of purification resin or pre-treating the column to block non-specific binding sites. |
| Product precipitation. | Ensure your buffer conditions are optimal for the stability of your labeled molecule throughout the purification process. |
| Inappropriate MWCO leading to product loss. | Double-check that the MWCO of your dialysis membrane or SEC resin is well below the molecular weight of your product to prevent its loss. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing unreacted this compound?
A1: Size exclusion chromatography (SEC), also known as gel filtration, is one of the most widely used and effective methods.[2][3][4][5] It separates molecules based on their size, allowing the larger labeled product to be separated from the smaller, unreacted dye. Spin columns based on SEC are particularly popular for their speed and ease of use with small sample volumes.
Q2: Can I use dialysis to remove the unreacted dye?
A2: Yes, dialysis is a viable option, especially for larger sample volumes where spin columns are not practical. However, it is generally a more time-consuming method. The efficiency of dialysis can be affected by the solubility of the dye in the dialysis buffer.
Q3: What should I consider when choosing a purification method?
A3: The choice of method depends on your sample volume, the molecular weight of your labeled product, the required purity, and your available equipment. The flowchart below can help guide your decision.
Q4: How can I tell if all the unreacted dye has been removed?
A4: You can analyze your purified sample using techniques like SDS-PAGE with fluorescence imaging or by measuring the absorbance spectrum. The absence of a band corresponding to the free dye on a gel or the disappearance of its characteristic absorbance peak indicates successful removal.
Purification Method Selection
The following diagram provides a decision-making workflow to help you select the most suitable purification method for your experiment.
Caption: Decision workflow for selecting a purification method.
Comparison of Purification Methods
| Method | Typical Sample Volume | Processing Time | Advantages | Disadvantages |
| Spin Column (SEC) | 10 µL - 2.5 mL | 5-10 minutes | Fast, easy to use, high recovery | Can be costly for large numbers of samples |
| Gravity-Flow SEC | > 0.5 mL | 30-60 minutes | High capacity, good resolution | Slower than spin columns, requires column packing |
| Dialysis | > 1 mL | 12-48 hours | High capacity, gentle on samples | Very slow, potential for sample dilution |
| Precipitation | Variable | 1-2 hours | Can be effective for certain sample types (e.g., oligonucleotides) | May not be suitable for all molecules, risk of co-precipitation |
Experimental Protocols
Size Exclusion Chromatography (SEC) using a Spin Column
This protocol is suitable for rapid purification of small sample volumes.
Materials:
-
Spin column with an appropriate MWCO resin (e.g., 5 kDa)
-
Collection tubes
-
Microcentrifuge
-
Reaction buffer
Procedure:
-
Prepare the spin column by removing the storage buffer according to the manufacturer's instructions. This typically involves a centrifugation step.
-
Place the column in a clean collection tube.
-
Equilibrate the column with your reaction buffer by adding the buffer to the top of the resin and centrifuging. Repeat this step 2-3 times.
-
Discard the flow-through and place the column in a new, clean collection tube.
-
Carefully apply your sample to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's recommendations (e.g., 1,000 x g for 2 minutes).
-
The purified, labeled product will be in the collection tube. The unreacted this compound will be retained in the column resin.
Dialysis
This protocol is suitable for larger sample volumes where processing time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Dialysis buffer (large volume)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load your sample into the dialysis tubing/cassette and seal securely.
-
Place the sealed sample into a beaker containing a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 12 hours, with at least two buffer changes. For optimal removal, change the buffer 3-4 times over 24-48 hours.
-
Once dialysis is complete, carefully remove the sample from the tubing/cassette.
Precipitation (for Oligonucleotides)
This protocol is adapted for the purification of labeled oligonucleotides.
Materials:
-
2M Lithium perchlorate solution
-
Acetone (extra pure)
-
Microcentrifuge
-
Water (nuclease-free)
Procedure:
-
To your reaction mixture, add 1 volume of 2M lithium perchlorate solution for every 5 volumes of the reaction mixture. Vortex to mix.
-
Add acetone to a final volume of 2 mL.
-
Incubate the mixture at -20°C for 20 minutes to precipitate the oligonucleotide.
-
Centrifuge at 10,000 RPM for 10 minutes to pellet the precipitate.
-
Carefully discard the supernatant which contains the unreacted dye.
-
Wash the pellet by adding 1 mL of acetone, vortexing briefly, and centrifuging again at 10,000 RPM for 10 minutes.
-
Discard the supernatant and allow the pellet to air dry to remove residual acetone.
-
Resuspend the purified oligonucleotide pellet in nuclease-free water.
References
troubleshooting guide for Cy3-PEG8-Alkyne click chemistry reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Cy3-PEG8-Alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains an eight-unit polyethylene glycol (PEG) spacer and a terminal alkyne group.[1][2][3] Its primary application is in bioconjugation, where it is used to fluorescently label molecules containing azide groups through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] The PEG spacer enhances water solubility and reduces steric hindrance.
Q2: How should I store and handle this compound?
To ensure its stability and performance, this compound should be stored at -20°C upon arrival, kept cool and dry, and protected from light and moisture.
Q3: What are the key components of a CuAAC reaction?
A typical CuAAC reaction involves an alkyne (e.g., this compound) and an azide-containing molecule, a copper(I) catalyst, a reducing agent to maintain copper in the +1 oxidation state, and often a copper-stabilizing ligand. The reaction is known for its versatility with various solvents, including aqueous buffers, which are common for biomolecule conjugation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My click reaction has a very low yield or failed completely. What are the common causes?
A: Low or no conversion is a frequent issue that can often be traced back to several key factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by oxygen. It is critical to perform reactions under an inert atmosphere (e.g., argon or nitrogen) by degassing solvents.
-
Reagent Degradation: The reducing agent, typically sodium ascorbate, is prone to oxidation. Always use a freshly prepared solution of sodium ascorbate for each experiment.
-
Copper Sequestration: Other functional groups in your biomolecule, such as thiols (cysteine) or histidines, can chelate the copper catalyst, making it unavailable for the reaction.
-
Poor Solubility: One or more reactants may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates. Adding a co-solvent like DMSO or t-BuOH can sometimes help.
-
Steric Hindrance: The PEG chain is designed to reduce steric hindrance, but the azide or alkyne groups on large biomolecules may still be inaccessible.
Caption: Troubleshooting workflow for low-yield click chemistry reactions.
Problem 2: Reaction Stalls or is Inconsistent
Q: My reaction starts but seems to stop before completion, or the efficiency varies between experiments. Why is this happening?
A: Reaction stalling often points to catalyst deactivation over time. Inconsistent results can stem from subtle variations in setup and reagent quality.
-
Oxygen Contamination: Even small leaks in an inert atmosphere setup can introduce enough oxygen to kill the catalyst over the course of the reaction.
-
Inhibitory Byproducts: The reaction itself may generate byproducts that inhibit the catalyst.
-
Reagent Purity: Ensure all reagents, including the azide-containing molecule and solvents, are of high purity. Impurities can interfere with the reaction.
-
Order of Addition: The order in which reagents are added can be crucial. It is often recommended to pre-mix the copper source (e.g., CuSO₄) and the ligand before adding them to the azide/alkyne mixture. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.
Problem 3: Side Reactions and Purification Issues
Q: I'm observing unexpected byproducts or having trouble purifying my final conjugate. What should I look for?
A: Side reactions can compete with the desired click reaction, leading to complex product mixtures.
-
Glaser-Hay Coupling: This is a common side reaction involving the oxidative homocoupling of two alkyne molecules. It is promoted by the presence of oxygen and can be minimized by thoroughly degassing all solutions and maintaining a low reaction temperature.
-
Reactions with Thiols: Alkynes can sometimes react with free thiol groups (e.g., on cysteine residues) via an addition reaction. This can lead to non-specific labeling of proteins.
-
Purification: After the reaction, a brown residual pellet is sometimes observed, which can interfere with quantification methods like Nanodrop. This may be due to copper complexes. Purification methods like HPLC, precipitation, or size-exclusion chromatography are often necessary to isolate the desired conjugate.
Experimental Protocols & Data
Recommended Reaction Component Concentrations
For successful bioconjugation, the concentration of each component must be optimized. The following table provides a general starting point.
| Component | Recommended Concentration/Ratio | Notes |
| Alkyne | 1 equivalent | Typically the limiting reagent. For biomolecules, concentrations can be as low as 2-50 µM. |
| Azide | 1.1 - 4 equivalents | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 1 equivalent (e.g., 50-100 µM) | Catalytic amounts are sufficient. High concentrations can damage biomolecules. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 equivalents (relative to copper) | Must be in excess to maintain the Cu(I) state. A final concentration of 5 mM is common. |
| Ligand (e.g., THPTA, BTTAA) | 1 - 5 equivalents (relative to copper) | The ligand-to-copper ratio is critical for catalyst stability and reaction acceleration. |
General Protocol for CuAAC Labeling
This protocol is a starting point and may require optimization for your specific substrates.
1. Prepare Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 1-10 mM) in degassed DMSO or an appropriate buffer.
-
Azide-Molecule: Prepare a 10 mM stock solution in degassed DMSO or buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50-200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water fresh just before use.
2. Reaction Setup (Example for 1 mL final volume):
-
In a microcentrifuge tube, add your azide-containing biomolecule in a suitable degassed buffer (e.g., PBS).
-
Add the this compound stock solution to the desired final concentration.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stock solutions. Add this to the reaction tube and vortex gently.
-
Protect the reaction from light to prevent photobleaching of the Cy3 dye.
3. Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Gently mix by inverting the tube or placing it on a rotator.
4. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Monitor progress using an appropriate analytical method if possible (e.g., LC-MS or gel electrophoresis).
5. Purification:
-
Purify the labeled product from excess reagents and catalyst using a suitable method such as ethanol/acetone precipitation, dialysis, or chromatography.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Cy3-PEG8-Alkyne Protein Labeling
Welcome to the technical support center for protein labeling with Cy3-PEG8-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" labeling workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind labeling my azide-modified protein with this compound?
A1: The labeling process utilizes a highly specific and efficient bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] In this reaction, the terminal alkyne group of your this compound dye selectively reacts with the azide group you've incorporated into your protein, forming a stable triazole linkage.[2][3] This reaction is catalyzed by Copper in its +1 oxidation state (Cu(I)).
Q2: Why is a copper catalyst necessary, and what is the role of the reducing agent (e.g., Sodium Ascorbate)?
A2: The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state to proceed efficiently. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. A reducing agent, most commonly sodium ascorbate, is added to the reaction to continuously reduce Cu(II) back to the active Cu(I) form, ensuring the reaction can proceed.
Q3: What is the purpose of using a ligand like THPTA?
A3: A chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two critical functions. First, it stabilizes the catalytic Cu(I) ion, protecting it from oxidation and disproportionation. Second, it helps to prevent copper-mediated damage to the protein by minimizing the generation of reactive oxygen species (ROS).
Q4: Can I use buffers containing Tris or DTT for my click reaction?
A4: It is highly discouraged. Tris buffer contains primary amines that can interfere with the reaction. Thiols, such as DTT or β-mercaptoethanol, and even cysteine residues on the protein surface, can also interfere with the copper catalyst. If your protein is in a buffer containing these agents, it is essential to remove them via dialysis or buffer exchange before starting the labeling reaction.
Troubleshooting Guide
Problem 1: Low or No Cy3 Fluorescence Signal (Poor Labeling Efficiency)
This is the most common issue, suggesting the click reaction was inefficient or failed.
Troubleshooting Workflow: Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
| Possible Cause | Recommended Solution |
| Oxidized Copper Catalyst | The active Cu(I) catalyst is highly sensitive to oxygen. Ensure your buffers are degassed. Consider assembling the reaction in an anaerobic environment if problems persist. A proper ligand-to-copper ratio (e.g., 5:1) is crucial to protect the Cu(I) state. |
| Inactive Reducing Agent | Sodium ascorbate solutions are unstable and prone to oxidation. Always use a freshly prepared stock solution for every experiment. |
| Interfering Buffer Components | Thiols (DTT, Cysteine) and metal chelators can inhibit the copper catalyst. Remove these components via buffer exchange or dialysis prior to labeling. |
| Steric Hindrance | The azide group on your protein may be buried within its folded structure, making it inaccessible to the this compound reagent. If your downstream application allows, try performing the reaction under denaturing conditions (e.g., with 1% SDS). |
| Incorrect Reagent Concentrations | Click reactions are concentration-dependent. Very dilute solutions can lead to poor yields. Ensure the molar excess of the alkyne dye is sufficient. |
| Inefficient Azide Incorporation | Confirm that the initial step of incorporating the azide handle into your protein was successful. This can be verified independently by mass spectrometry. |
Problem 2: High Fluorescence Signal in Negative Controls (Non-Specific Labeling)
This indicates that the Cy3 dye is binding to your protein or other components in the absence of a specific azide-alkyne reaction.
| Possible Cause | Recommended Solution |
| Copper-Dependent Alkyne Reactivity | Studies have shown that terminal alkynes can exhibit weak, non-specific labeling of proteins in a copper-dependent manner, even without an azide group present. |
| Hydrophobic Interactions | The Cy3 dye is hydrophobic and may non-covalently associate with proteins, especially if they have exposed hydrophobic patches. |
| Excess Reagent | A very high excess of the this compound reagent can lead to increased background signal. |
Solutions:
-
Run Proper Controls: Always include a control reaction with a protein that does not contain an azide group and another control reaction without the copper catalyst. This will help you determine if the non-specific binding is copper-dependent.
-
Optimize Reagent Ratios: Titrate the concentration of this compound to find the lowest concentration that provides a robust specific signal without elevating the background.
-
Include a Wash Additive: After the labeling reaction, consider including a mild non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers during purification to disrupt non-specific hydrophobic interactions.
-
Purification: Ensure your purification method (e.g., size exclusion chromatography) is adequate to remove all unbound dye.
Problem 3: Protein Precipitation or Aggregation During/After Labeling
The labeling reaction conditions or the modification itself can sometimes compromise protein stability.
| Possible Cause | Recommended Solution |
| Solvent Shock | This compound is often dissolved in an organic solvent like DMSO. Adding a large volume of this stock to your aqueous protein solution can cause precipitation. |
| High Protein Concentration | Labeling reactions at very high protein concentrations (>2 mg/mL) can increase the likelihood of aggregation. |
| Reaction Byproducts | Byproducts from the ascorbate reduction of copper can sometimes lead to covalent protein modification and aggregation. |
| Buffer pH | If the reaction buffer pH is too close to your protein's isoelectric point (pI), its solubility will be minimal. |
Solutions:
-
Minimize Organic Solvent: Use the highest possible stock concentration of the alkyne dye to minimize the volume of organic solvent added to the reaction (aim for <5% final concentration).
-
Add Stabilizing Excipients: Include protein stabilizers in your reaction buffer. Common examples and their typical concentrations are listed in the table below.
-
Optimize pH and Protein Concentration: Adjust the buffer pH to be at least 1 unit away from your protein's pI. If possible, perform the reaction at a lower protein concentration.
-
Consider Additives: Adding aminoguanidine to the reaction can help intercept damaging ascorbate byproducts.
| Stabilizing Excipient | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.2 M | Suppresses aggregation |
| Glycerol | 5-20% (v/v) | Stabilizes the protein's native state |
| Sucrose | 0.25-1 M | Stabilizes protein structure |
| Tween-20 | 0.01-0.1% | Reduces hydrophobic interactions |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general workflow. Optimal concentrations and reaction times should be determined empirically for each specific protein.
Workflow: CuAAC Protein Labeling
Caption: A standard experimental workflow for protein labeling.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare your protein in a compatible, thiol-free buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Catalyst & Ligand: Prepare a 20 mM CuSO₄ stock and a 50-100 mM THPTA stock in deionized water.
-
Reducing Agent: Prepare a fresh 300-500 mM stock solution of Sodium Ascorbate in deionized water immediately before use.
2. Reaction Assembly:
-
The following is an example for a 100 µL reaction. Adjust volumes as needed.
-
To 85 µL of your azide-protein solution (e.g., at 50 µM), add 2 µL of 10 mM this compound (final concentration: 200 µM, a 4-fold excess). Mix gently.
-
In a separate tube, prepare the catalyst premix: combine 2 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA (maintains a 1:5 copper-to-ligand ratio).
-
Add the 12 µL of catalyst premix to the protein/dye solution.
-
Initiate the reaction by adding 1 µL of 300 mM fresh Sodium Ascorbate (final concentration: 3 mM). Mix gently by pipetting.
3. Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light as Cy3 is photosensitive.
4. Purification:
-
Remove the excess dye and reaction components by running the sample through a desalting column (size exclusion chromatography) or via dialysis against a suitable storage buffer.
5. Analysis:
-
Confirm successful labeling by running an SDS-PAGE gel and visualizing the fluorescence of the Cy3-labeled protein band using a gel imager.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy if desired.
| Component | Example Stock Conc. | Example Final Conc. | Key Considerations |
| Alkyne-Protein | 1 - 50 µM | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| Azide Probe (Cy3) | 10 mM | 100 µM - 1 mM | Use at least a 2 to 10-fold excess over the protein. |
| CuSO₄ | 20 mM | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 50 mM | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1. |
| Sodium Ascorbate | 300 mM | 1 - 5 mM | Must be prepared fresh. |
References
Technical Support Center: Improving the Stability of Cy3-PEG8-Alkyne Labeled Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Cy3-PEG8-Alkyne labeled conjugates. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound labeled conjugates, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging (Photobleaching) | 1. High excitation intensity or prolonged exposure. 2. Presence of molecular oxygen which generates reactive oxygen species. 3. Suboptimal buffer conditions. | 1. Reduce laser power and exposure time to the minimum required for adequate signal-to-noise. 2. Use a commercial antifade reagent in the imaging medium. 3. Deoxygenate buffers or use an oxygen scavenging system. |
| Low initial fluorescence intensity | 1. Inefficient labeling or incomplete removal of unreacted dye. 2. Aggregation of the conjugate. 3. pH of the buffer is suboptimal. 4. Quenching due to high labeling density. | 1. Optimize the conjugation reaction and ensure thorough purification of the conjugate. 2. The PEG8 linker is designed to reduce aggregation, but if it persists, consider using a different buffer or adding detergents like Tween-20 at low concentrations. 3. Ensure the buffer pH is in the optimal range for Cy3 fluorescence (pH 7-9).[1] 4. Reduce the molar excess of the dye during conjugation to achieve a lower degree of labeling. |
| Inconsistent fluorescence between samples | 1. Differential exposure to light or ozone. 2. Variability in buffer composition or pH. 3. Inconsistent storage and handling of conjugates. | 1. Handle all samples consistently and protect them from light and ambient air. 2. Prepare fresh buffers and verify the pH before each experiment. 3. Aliquot conjugates upon receipt and store them under recommended conditions to avoid repeated freeze-thaw cycles. |
| Precipitation of the conjugate | 1. High concentration of the conjugate. 2. Suboptimal buffer conditions (e.g., wrong pH or ionic strength). 3. The biomolecule itself has poor solubility after conjugation. | 1. Work with lower concentrations of the conjugate. 2. Perform a buffer screen to find the optimal buffer for solubility. 3. The PEG8 linker should improve solubility, but if issues persist, consider adding solubility-enhancing agents. |
| Unexpected shift in fluorescence emission spectrum | 1. Environmental effects on the dye. 2. Degradation of the Cy3 dye. 3. Potential for photoconversion of cyanine dyes. | 1. Ensure consistent buffer conditions. Changes in polarity can affect the emission spectrum. 2. Protect the conjugate from light and store it properly to prevent degradation. 3. Be aware that under certain conditions, some cyanine dyes can convert to species with different spectral properties. Minimize light exposure to reduce this risk. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound labeled conjugates?
A1: For long-term stability, it is recommended to store lyophilized conjugates at -20°C, protected from light and moisture.[2] If the conjugate is in solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in a suitable buffer (e.g., TE buffer at pH 7.5-8.0).[3][4] For short-term storage (days to weeks), 4°C is acceptable.[5]
Q2: How does pH affect the stability and fluorescence of Cy3?
A2: The fluorescence of Cy3 is relatively stable across a broad pH range. However, extreme pH values can affect the stability of the conjugate and the fluorescence intensity. For optimal and stable fluorescence, it is best to maintain the pH between 7 and 9. Acidic conditions (pH < 7) should generally be avoided as they can lead to degradation of the labeled biomolecule, especially oligonucleotides.
Q3: What is the role of the PEG8 linker in the stability of the conjugate?
A3: The Polyethylene Glycol (PEG) linker, in this case with eight repeating units, serves multiple purposes. It acts as a flexible spacer between the Cy3 dye and the biomolecule, which can reduce steric hindrance and minimize quenching effects that might occur if the dye is too close to the biomolecule. The hydrophilic nature of the PEG linker also improves the water solubility of the conjugate and helps to prevent aggregation.
Q4: How can I minimize photobleaching of my Cy3 conjugate?
A4: Photobleaching is the irreversible loss of fluorescence due to photochemical destruction of the dye. To minimize photobleaching, you should:
-
Reduce the intensity and duration of light exposure during imaging.
-
Use antifade reagents in your imaging media. These reagents work by scavenging free radicals.
-
Work in an environment with reduced oxygen, as oxygen is a primary mediator of photobleaching.
Q5: Are there more photostable alternatives to Cy3?
A5: While Cy3 is a widely used and relatively robust dye, other fluorophores may offer superior photostability for demanding applications that require long or intense light exposure. Dyes such as the Alexa Fluor™ series (e.g., Alexa Fluor 555) are known for their enhanced photostability compared to traditional cyanine dyes.
Quantitative Data
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Comparative Photostability of Cy3 and Other Common Fluorophores
| Fluorophore | Relative Photostability (Compared to Fluorescein) | Key Characteristics |
| Fluorescein (FITC) | 1x (Baseline) | Prone to rapid photobleaching. |
| Cy3 | ~10-20x | Good photostability for many applications, but less stable than some modern dyes. |
| Alexa Fluor 555 | ~50-100x | Excellent photostability, a common alternative to Cy3. |
| Rhodamine (TRITC) | ~5-10x | Moderate photostability. |
Note: Photostability is highly dependent on the experimental conditions, including excitation intensity, buffer composition, and the presence of antifade reagents.
Table 2: Effect of pH on the Relative Fluorescence Intensity of Cy3
| pH | Relative Fluorescence Intensity | Recommendation |
| < 6.0 | Decreased | Avoid for optimal fluorescence. |
| 6.0 - 7.0 | Sub-optimal | Use if experimentally necessary, but expect lower signal. |
| 7.0 - 9.0 | Optimal | Recommended range for maximum and stable fluorescence. |
| > 9.0 | Slightly Decreased | Generally acceptable, but may affect the stability of the biomolecule. |
Data are representative for cyanine dyes and the exact values can vary based on the conjugate and buffer system.
Table 3: Recommended Long-Term Storage Conditions for Labeled Oligonucleotides
| Storage Condition | Form | Duration of Stability | Reference |
| -20°C | Lyophilized (dry) | > 24 months | |
| -20°C | In TE Buffer (pH 7.5-8.0) | > 24 months | |
| -20°C | In Nuclease-Free Water | ~ 24 months | |
| 4°C | In TE Buffer (pH 7.5-8.0) | > 12 months | |
| 4°C | Lyophilized (dry) | ~ 12 months |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Azide-Modified Biomolecule via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the general steps for labeling an azide-modified protein or oligonucleotide with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein or oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving the dye)
-
Purification system (e.g., HPLC, spin columns, or dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL for proteins, 100 µM for oligonucleotides).
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 2-10 fold molar excess over the biomolecule).
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled conjugate to remove unreacted dye and other reagents.
-
For proteins: Use size exclusion chromatography (e.g., a desalting column) or dialysis.
-
For oligonucleotides: Use reverse-phase HPLC or ethanol precipitation.
-
-
Protocol 2: Purification of Labeled Conjugates by HPLC
Reverse-phase HPLC is an effective method for purifying fluorescently labeled oligonucleotides and peptides.
Procedure:
-
Following the conjugation reaction, precipitate the labeled oligonucleotide using ethanol.
-
Resuspend the pellet in a suitable buffer (e.g., 0.1 M TEAA).
-
Inject the sample onto a C8 or C18 reverse-phase HPLC column.
-
Elute the conjugate using a gradient of acetonitrile in 0.1 M TEAA (e.g., a linear gradient from 5% to 65% acetonitrile over 30 minutes).
-
Monitor the elution profile at the absorbance maximum of the biomolecule (e.g., 260 nm for DNA) and the Cy3 dye (~550 nm).
-
Collect the fractions corresponding to the dual-absorbance peak, which represents the purified conjugate.
-
Lyophilize the collected fractions to obtain the purified product.
Protocol 3: Assessing the Stability of the Labeled Conjugate
This protocol describes a method to evaluate the photostability of your Cy3-labeled conjugate.
Procedure:
-
Prepare a solution of your purified conjugate at a known concentration in your imaging buffer.
-
Immobilize the conjugate on a microscope slide or in the wells of a microplate.
-
Acquire an initial fluorescence image using a fluorescence microscope with a defined laser power and exposure time.
-
Continuously expose the sample to the excitation light for a set period (e.g., 5-10 minutes).
-
Acquire fluorescence images at regular intervals during the exposure period.
-
Quantify the fluorescence intensity of the conjugate in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the photostability of your conjugate.
Visualizations
Caption: Experimental workflow for conjugation and characterization.
References
Validation & Comparative
A Head-to-Head Comparison: Cy3-PEG8-Alkyne vs. Alexa Fluor 555 Alkyne for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for a multitude of applications, from in-vitro assays to cellular imaging. The advent of bioorthogonal click chemistry has provided a robust tool for this purpose, with alkyne-functionalized fluorescent dyes being key reagents. This guide offers an in-depth, data-driven comparison of two popular orange-fluorescent alkyne dyes: Cy3-PEG8-Alkyne and Alexa Fluor 555 Alkyne.
This comparison will delve into their photophysical properties, the nuances of their chemical structures, and their performance in protein labeling applications. By providing a clear summary of quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties, which directly impact the sensitivity and quality of the resulting data. Brightness, a function of the molar extinction coefficient and quantum yield, and photostability are critical parameters. The following table summarizes the key quantitative data for this compound and Alexa Fluor 555 Alkyne.
| Property | This compound | Alexa Fluor 555 Alkyne | Reference |
| Excitation Maximum (nm) | ~555 | ~555 | [1][2] |
| Emission Maximum (nm) | ~570 | ~565 | [2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [1] |
| Quantum Yield | ~0.15 - 0.31 | ~0.10 | |
| Brightness (Extinction Coefficient x Quantum Yield) | ~22,500 - 46,500 | ~15,000 | |
| Key Structural Feature | Contains an 8-unit polyethylene glycol (PEG8) linker | Sulfonated rhodamine derivative |
Key Takeaways from the Data:
-
Spectral Similarity: Both dyes exhibit nearly identical excitation and emission spectra, making them compatible with common filter sets and laser lines (e.g., 532 nm or 555 nm).
-
Brightness: While both dyes possess a high molar extinction coefficient, Cy3-alkyne has a reported quantum yield that can be higher than that of Alexa Fluor 555, potentially resulting in greater brightness. However, it is important to note that the quantum yield of cyanine dyes like Cy3 can be more sensitive to their environment and conjugation state.
-
Photostability: While not explicitly quantified for the alkyne variants in the search results, literature comparing the parent Cy3 and Alexa Fluor 555 dyes for protein labeling via other chemistries consistently reports that Alexa Fluor 555 is significantly more photostable and less prone to photobleaching than Cy3. This is a critical consideration for applications requiring prolonged or intense illumination, such as super-resolution microscopy.
-
The PEG8 Linker Advantage (this compound): The inclusion of an eight-unit polyethylene glycol (PEG) spacer in the this compound molecule offers several advantages. The PEG linker increases the hydrophilicity of the dye, which can improve the solubility of the labeled protein and reduce non-specific binding and aggregation. Furthermore, the spacer physically separates the fluorophore from the protein, minimizing potential quenching effects and steric hindrance that could impact the protein's function.
Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Protein Labeling
The following is a generalized protocol for the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be empirically determined for each specific protein.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound or Alexa Fluor 555 Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Degassing equipment (optional, but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-dye (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a stock solution of the ligand (e.g., 50 mM TBTA in DMSO).
-
Freshly prepare a stock solution of the reducing agent (e.g., 100 mM sodium ascorbate in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the alkyne-dye stock solution to achieve the desired molar excess (a 5-10 fold molar excess over the protein is a good starting point).
-
Add the CuSO₄ and ligand stock solutions. A common final concentration is 1 mM CuSO₄ and 1 mM ligand.
-
Optional: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the reaction.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the Beer-Lambert law.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Both this compound and Alexa Fluor 555 Alkyne are excellent choices for the fluorescent labeling of proteins via click chemistry, offering bright orange fluorescence. The decision between the two will likely depend on the specific requirements of the experiment.
Choose this compound if:
-
Maximizing brightness is the primary concern, and the experimental setup is less demanding in terms of photostability.
-
The properties of the PEG8 linker, such as increased hydrophilicity and reduced steric hindrance, are advantageous for the specific protein of interest.
Choose Alexa Fluor 555 Alkyne if:
-
Superior photostability is critical for the application, such as in single-molecule studies or experiments involving long acquisition times.
-
Consistent and reliable performance across a wide range of conditions is a priority, as Alexa Fluor dyes are known for their robust performance.
Ultimately, for novel or particularly sensitive applications, an empirical comparison of both dyes with the specific protein of interest is recommended to determine the optimal reagent for achieving high-quality, reproducible data.
References
A Comparative Guide to Cy3 and Cy5 Dyes for Fluorescence Microscopy
In the realm of fluorescence microscopy, the selection of appropriate fluorescent dyes is paramount to achieving high-quality, reliable data. Among the most widely utilized classes of fluorophores are the cyanine dyes, with Cy3 and Cy5 being two of the most prominent members. This guide provides a detailed, data-driven comparison of Cy3 and Cy5 to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Properties of Cy3 and Cy5
Cy3 and Cy5 are synthetic polymethine dyes that differ in the length of their polymethine bridge, which dictates their distinct spectral properties.[1] Cy3 typically emits in the yellow-green region of the spectrum, while Cy5 emits in the far-red region.[2][3] This fundamental difference has significant implications for their use in various fluorescence microscopy applications.
A summary of their key photophysical properties is presented below:
| Property | Cy3 | Cy5 |
| Excitation Maximum (nm) | ~550 | ~650 |
| Emission Maximum (nm) | ~570 | ~670 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~250,000 |
| Quantum Yield | ~0.15 - 0.24 | ~0.20 - 0.27 |
| Color | Greenish-Yellow | Far-Red |
Note: Exact spectral properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[4]
Performance Comparison: Brightness, Photostability, and Applications
The choice between Cy3 and Cy5 often depends on the specific requirements of the experiment, including the instrumentation available and the nature of the biological sample.
Brightness and Photostability
The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield.[5] While both Cy3 and Cy5 are considered bright dyes, their performance can be influenced by several factors. Cy5 has a higher molar extinction coefficient, meaning it absorbs light more efficiently. However, both dyes are susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light.
Several studies have indicated that Alexa Fluor dyes, spectrally similar alternatives, often exhibit superior photostability compared to their cyanine counterparts. For instance, Alexa Fluor 555 is significantly more photostable than Cy3, and Alexa Fluor 647 offers greater photostability than Cy5. This increased photostability is particularly crucial for demanding applications that require long-term imaging.
Common Applications
Cy3 is widely used for a variety of standard fluorescence applications due to its compatibility with common fluorescence instruments. Its bright fluorescence in the visible range makes it suitable for:
-
Immunofluorescence microscopy
-
Flow cytometry
-
Microarray analysis
Cy5 , with its longer wavelength emission, is the preferred choice for applications where reducing background fluorescence is critical. Biological samples often exhibit autofluorescence in the green and yellow regions of the spectrum, which can interfere with the signal from dyes like Cy3. The far-red emission of Cy5 minimizes this issue, leading to a better signal-to-noise ratio. This makes Cy5 ideal for:
-
In vivo imaging, allowing for deeper tissue penetration
-
Multiplex fluorescence assays
-
Studies involving autofluorescent samples
Fluorescence Resonance Energy Transfer (FRET)
Cy3 and Cy5 are a popular pair for FRET experiments, a technique used to measure distances between two molecules. In this setup, Cy3 typically serves as the donor fluorophore and Cy5 as the acceptor. The efficiency of energy transfer is highly dependent on the distance and relative orientation of the two dyes.
Experimental Protocol: Indirect Immunofluorescence Staining
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using Cy3- and Cy5-conjugated secondary antibodies.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody specific to the target protein
-
Cy3- or Cy5-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips to the desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the recommended concentration in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3- or Cy5-conjugated secondary antibody in blocking buffer, protecting it from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS, protecting them from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the slides using a fluorescence microscope equipped with the appropriate filter sets for Cy3 or Cy5.
-
Considerations and Alternatives
While Cy3 and Cy5 are workhorse dyes in many labs, it is important to be aware of some of their limitations. For instance, Cy5 can be sensitive to its electronic environment, and its fluorescence can be enhanced or quenched upon conformational changes in the protein it is attached to. Additionally, when conjugated to proteins, Cy5 can form aggregates that lead to self-quenching and reduced fluorescence.
For applications requiring higher photostability and brightness, the Alexa Fluor family of dyes are excellent alternatives. Alexa Fluor 555 is a spectral equivalent to Cy3, and Alexa Fluor 647 is a spectral equivalent to Cy5, both often providing superior performance, especially in demanding imaging applications.
Conclusion
The choice between Cy3 and Cy5 for fluorescence microscopy is ultimately dictated by the specific experimental goals and conditions. Cy3 is a reliable choice for general applications with standard instrumentation, while Cy5 excels in experiments where minimizing autofluorescence is a priority. For researchers seeking the highest performance in terms of brightness and photostability, considering alternatives such as the Alexa Fluor dyes is highly recommended. By understanding the distinct characteristics of these fluorophores, researchers can optimize their experimental design and obtain the highest quality fluorescence microscopy data.
References
Illuminating the Proteome: A Guide to Validating Protein Labeling with Cy3-PEG8-Alkyne
For researchers, scientists, and drug development professionals, the precise and verifiable labeling of proteins is a cornerstone of modern biological inquiry. This guide provides a comprehensive comparison for validating the successful conjugation of proteins with Cy3-PEG8-Alkyne, a fluorescent probe enabling the visualization and tracking of biomolecules. We will explore experimental protocols, present comparative data with alternative fluorophores, and illustrate key workflows and pathways.
The covalent attachment of this compound to a protein of interest is achieved through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide group previously introduced into the target protein. The inclusion of an 8-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the dye, thereby minimizing interference with the protein's native function.
Comparative Analysis of Alkyne-Functionalized Fluorophores
The selection of a fluorescent dye is a critical decision that influences the sensitivity, accuracy, and reproducibility of an experiment. While Cy3 is a widely used and effective fluorophore, several alternatives are available. This section compares the key photophysical properties of Cy3-alkyne with other commonly used alkyne-functionalized dyes.
| Property | Cy3-Alkyne | Alexa Fluor 555-Alkyne | Alexa Fluor 568-Alkyne | Cy5-Alkyne |
| Excitation Max (nm) | ~550 | ~555 | ~578 | ~649 |
| Emission Max (nm) | ~570 | ~565 | ~603 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~91,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.15 | ~0.10 | ~0.69 | ~0.27 |
| Photostability | Moderate | High | High | Moderate |
| Molecular Weight of Alkyne Derivative (Da) | Varies by manufacturer | Varies by manufacturer | Varies by manufacturer | Varies by manufacturer |
Key Insights:
-
Brightness: A fluorophore's brightness is a product of its molar extinction coefficient and quantum yield. While Cy3 has a high extinction coefficient, its quantum yield is moderate. Alexa Fluor dyes, such as Alexa Fluor 568, often exhibit higher quantum yields, leading to brighter overall signals. Cy5 is also a very bright dye, emitting in the far-red region of the spectrum, which can be advantageous for minimizing autofluorescence from biological samples.
-
Photostability: Alexa Fluor dyes are generally recognized for their superior photostability compared to cyanine dyes like Cy3 and Cy5.[1][2] This makes them more suitable for experiments requiring prolonged or intense light exposure, such as single-molecule tracking or time-lapse imaging.
-
Spectral Properties: The choice of dye will also depend on the available excitation sources and emission filters on the imaging system, as well as the need to perform multiplexing experiments with other fluorophores.
Experimental Protocols for Labeling and Validation
This section provides detailed methodologies for labeling a protein with this compound and subsequently validating the conjugation.
Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the CuAAC reaction. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound, dissolved in DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand solution (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
Protocol:
-
Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris, can interfere with some azide modification chemistries and should be avoided.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in order. It is crucial to add the copper sulfate and ligand before the reducing agent to prevent precipitation.
-
Azide-modified protein solution
-
This compound solution (a 2- to 10-fold molar excess over the protein is a good starting point)
-
THPTA solution (to a final concentration of 0.5-1 mM)
-
CuSO₄ solution (to a final concentration of 0.1-0.25 mM)
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer.
Validation of Successful Labeling
Multiple techniques should be employed to confirm the successful and specific labeling of the target protein.
The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be calculated using the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye (A_max, ~550 nm for Cy3).
Protocol:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the A_max of Cy3 (~550 nm).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at A_max. For Cy3, this is approximately 0.08.
-
ε_protein: The molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye: The molar extinction coefficient of the dye at its A_max. For Cy3, this is approximately 150,000 M⁻¹cm⁻¹.
-
An ideal DOL is typically between 1 and 4, though the optimal ratio depends on the specific application and protein. Over-labeling can lead to fluorescence quenching and may affect protein function.[3]
This method provides a visual confirmation of labeling and can help assess the specificity of the reaction.
Protocol:
-
Separate the labeled protein, an unlabeled protein control, and a free dye control by SDS-PAGE.
-
After electrophoresis, visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy3. A fluorescent band should be observed at the molecular weight of the target protein in the lane with the labeled protein. No fluorescence should be observed at this molecular weight in the unlabeled control lane.
-
Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm that the fluorescent band corresponds to the protein of interest and to assess the purity of the sample.
Mass spectrometry provides the most definitive evidence of covalent labeling by detecting the mass shift corresponding to the attached this compound.
Protocol:
-
Sample Preparation: Desalt the purified labeled protein sample using a method compatible with mass spectrometry (e.g., C4 ZipTip for MALDI-TOF or buffer exchange for ESI-MS).
-
Intact Mass Analysis:
-
MALDI-TOF: Mix the desalted sample with a suitable matrix (e.g., sinapinic acid) and analyze. Compare the mass spectrum of the labeled protein with that of the unlabeled control. A mass increase corresponding to the molecular weight of this compound will confirm the conjugation. The presence of multiple peaks with incremental mass additions can indicate the degree of labeling heterogeneity.
-
LC-ESI-MS: Separate the labeled protein from any remaining impurities using liquid chromatography and introduce it into an electrospray ionization mass spectrometer. Deconvolute the resulting spectrum to determine the intact mass of the protein.
-
-
Peptide Mapping (Optional): To identify the specific site(s) of labeling, the protein can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. Peptides containing the this compound modification will exhibit a characteristic mass shift and can be identified through database searching.
Visualizing Workflows and Pathways
Graphviz (DOT language) is a powerful tool for creating clear diagrams of experimental workflows and biological pathways.
Experimental Workflow for Protein Labeling and Validation
Caption: Workflow for labeling a protein with this compound and subsequent validation.
Simplified EGFR Signaling Pathway
Fluorescently labeled ligands, such as Epidermal Growth Factor (EGF), are powerful tools for studying receptor tyrosine kinase signaling pathways like the EGFR pathway.[4][5]
Caption: Simplified representation of the EGFR signaling cascade initiated by a fluorescent ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. Late-stage functionalisation of alkyne-modified phospha-xanthene dyes: lysosomal imaging using an off–on–off type of pH probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Protein Labeling: A Comparative Guide to Cy3-PEG8-Alkyne
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a gateway to understanding complex biological processes. The choice of a fluorescent label is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of Cy3-PEG8-Alkyne, a popular choice for protein labeling, with alternative methods, supported by experimental data to aid in making informed decisions for your research.
The ideal fluorescent label should be a silent reporter, brightly illuminating the protein's function without altering its natural behavior. This compound, with its bright fluorescence and bio-orthogonal reactivity, has emerged as a valuable tool. However, a thorough assessment of its impact on protein function is crucial. This guide delves into the quantitative effects of this compound labeling and compares it with other commercially available alternatives.
The Chemical Landscape of Protein Labeling
Protein labeling strategies primarily revolve around the covalent attachment of a reporter molecule, such as a fluorescent dye, to specific amino acid residues. This compound utilizes "click chemistry," a highly efficient and specific reaction between an alkyne group on the dye and an azide group introduced onto the protein. This bio-orthogonal approach minimizes off-target reactions, a common concern with more traditional labeling methods.
Alternative strategies include:
-
N-hydroxysuccinimide (NHS) esters: These react with primary amines, primarily on lysine residues and the N-terminus. While widely used, this method can lead to heterogeneous labeling due to the abundance of lysine residues on the protein surface.
-
Maleimides: These selectively target thiol groups on cysteine residues. This approach offers greater site-specificity due to the lower abundance of cysteine.
-
Other Click Chemistry Dyes: A variety of other fluorescent dyes are available with alkyne or azide functionalities, offering a range of spectral properties and photostability.
Quantitative Comparison of Labeling Technologies
The choice of labeling reagent can have a quantifiable impact on a protein's function. The following table summarizes key performance metrics for this compound and its alternatives, based on available experimental data.
| Feature | This compound | Other Alkyne Dyes (e.g., Alexa Fluor, ATTO) | NHS Esters (e.g., Cy3-NHS) | Maleimides (e.g., Cy3-Maleimide) |
| Labeling Chemistry | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) | Amine-reactive | Thiol-reactive |
| Specificity | High (Bio-orthogonal) | High (Bio-orthogonal) | Moderate to Low (targets abundant lysines) | High (targets less abundant cysteines) |
| Impact on Binding Affinity (Kd) | Can increase Kd (e.g., 3-4 fold increase for streptavidin-peptide interaction with Cy3 labeling)[1] | Varies by dye and labeling site; generally considered to have a potential impact.[2][3] | Can significantly alter binding affinity.[1] | Can alter binding if cysteine is in the binding site. |
| Impact on Enzyme Activity | Dependent on proximity to the active site. The PEG linker may provide some spacing to minimize direct interference. | Dependent on the specific dye and its proximity to the active site. | Can lead to loss of activity if lysines in the active site are modified. | High potential for loss of activity if cysteine is in the active site. |
| Photostability | Moderate. Prone to photobleaching, especially in the presence of an acceptor dye like Cy5.[4] | Generally higher than Cy dyes (e.g., Alexa Fluor dyes are significantly more photostable than Cy dyes). | Similar to the corresponding Cy dye. | Similar to the corresponding Cy dye. |
| Potential for Non-specific Binding | Low, due to the bio-orthogonal nature of the reaction. However, the dye itself can exhibit non-specific interactions. | Can occur, particularly with hydrophobic dyes. | Low, as the reactive group is quenched by hydrolysis. | Can react with other nucleophiles, though less reactive than NHS esters. |
Experimental Protocols for Assessing Functional Impact
To rigorously assess the impact of labeling on protein function, a combination of biophysical and biochemical assays is recommended.
Enzyme Kinetics Assay
This assay determines the catalytic efficiency of an enzyme after labeling.
Protocol:
-
Prepare a series of substrate concentrations in the appropriate reaction buffer.
-
Add a fixed concentration of the labeled enzyme to initiate the reaction. For fluorescence-based assays, the reaction may produce a fluorescent product that can be monitored over time.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax). The catalytic constant (kcat) can then be calculated from Vmax and the enzyme concentration.
-
Compare the kinetic parameters of the labeled enzyme to those of the unlabeled enzyme to quantify the impact of the label. It is crucial to account for the inner filter effect in fluorescence-based assays, where high substrate concentrations can absorb emitted light and affect the measured fluorescence.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of a protein-ligand interaction.
Protocol:
-
Prepare solutions of the labeled protein and its binding partner in the same dialysis buffer to minimize heats of dilution. A typical starting concentration for the protein in the sample cell is 5-50 µM, and the ligand in the syringe should be at least 10 times more concentrated.
-
Degas both solutions to prevent air bubbles from interfering with the measurement.
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Compare the binding parameters of the labeled protein with those of the unlabeled protein.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of a protein and determine if the labeling process has caused any significant conformational changes.
Protocol:
-
Prepare a solution of the labeled protein in a CD-compatible buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL for far-UV CD.
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the CD spectrum of the protein sample in the far-UV region (typically 190-260 nm) to analyze secondary structure.
-
Subtract the buffer baseline from the protein spectrum.
-
Convert the CD signal to mean residue ellipticity.
-
Deconvolute the spectrum using appropriate algorithms to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
-
Compare the secondary structure content of the labeled protein to that of the unlabeled protein.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and its application, the following diagrams illustrate a typical workflow for assessing the impact of protein labeling and a representative signaling pathway that can be studied using this technology.
Conclusion: Making an Informed Choice
The selection of a fluorescent label is a multi-faceted decision that requires careful consideration of the specific protein and the intended application. This compound, through its use of click chemistry, offers high specificity and is a valuable tool in the protein labeling toolkit. However, as with any modification, it has the potential to alter the function of the protein of interest.
For applications where photostability is paramount, alternatives such as Alexa Fluor dyes may be more suitable. When the primary concern is minimizing any potential impact on function, the choice of labeling site and the nature of the linker become critical considerations. Ultimately, the empirical validation of the labeled protein's function through rigorous biochemical and biophysical characterization is the most reliable approach to ensure the integrity of experimental findings. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make the most appropriate labeling choices for their scientific inquiries.
References
Navigating the Fluorescent Landscape: A Guide to Cy3-PEG8-Alkyne Alternatives for Live-Cell Imaging
For researchers engaged in the intricate world of live-cell imaging, the choice of fluorescent probe is paramount to experimental success. Cy3-PEG8-Alkyne has long been a staple for labeling and visualizing biomolecules through click chemistry. However, the ever-evolving landscape of fluorescence microscopy has introduced a host of alternatives boasting improved brightness, photostability, and performance. This guide provides an objective comparison of this compound and its leading alternatives, offering supporting data and detailed protocols to inform your selection process.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is fundamentally guided by its photophysical characteristics. Properties such as the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability are critical determinants of a probe's performance in demanding live-cell imaging experiments. The following table summarizes the key quantitative data for Cy3-Alkyne and its notable alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Cy3-Alkyne | ~555 | ~570 | 150,000[1][2][3][4] | 0.15 - 0.31[1] | A widely used cyanine dye, but can be susceptible to photobleaching. |
| CF™594 Alkyne | 593 | 614 | 115,000 | High | A rhodamine-based dye known for exceptional brightness and photostability, making it ideal for demanding imaging applications like confocal microscopy. |
| Alexa Fluor™ 594 Alkyne | 590 | 617 | 88,000 | High | A popular alternative known for its brightness and photostability. |
| AZDye™ 594 Alkyne | 590 | 617 | 88,000 | Not specified | Presented as a spectrally similar and structurally identical alternative to Alexa Fluor® 594. |
| Cy3B™ Alkyne | 560 | 571 | 120,000 | High | An improved version of Cy3 with significantly increased fluorescence quantum yield and photostability. |
Experimental Protocols
Successful live-cell imaging with alkyne-modified dyes relies on efficient and biocompatible click chemistry reactions. Two primary methods are employed: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live-Cell Labeling
This protocol is adapted from established methods for labeling azide-modified biomolecules on the surface of living cells.
Materials:
-
Live cells cultured with an azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycans or azidohomoalanine (AHA) for proteins).
-
Alkyne-functionalized fluorescent dye (e.g., CF™594 Alkyne).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Sodium ascorbate.
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Cell culture medium.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and incorporate the azide-modified metabolic precursor according to your experimental design.
-
Preparation of Labeling Solution (on ice):
-
In a microcentrifuge tube, prepare the dye-alkyne solution in DPBS to the desired final concentration (e.g., 25 µM).
-
Add CuSO₄ and THPTA in a 1:5 molar ratio to the dye solution (final concentrations of 50 µM CuSO₄ and 250 µM THPTA are common).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water. Add this to the labeling solution to a final concentration of 2.5 mM immediately before use.
-
-
Cell Labeling:
-
Wash the cells twice with DPBS.
-
Aspirate the DPBS and add the freshly prepared labeling solution to the cells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the labeling solution and wash the cells three times with DPBS.
-
Replace the DPBS with fresh, pre-warmed cell culture medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dye.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
SPAAC offers a copper-free alternative, which is advantageous for long-term imaging and applications where copper toxicity is a concern.
Materials:
-
Live cells cultured with an azide-modified metabolic precursor.
-
Cyclooctyne-functionalized fluorescent dye (e.g., a DBCO-conjugated dye).
-
Cell culture medium.
-
DPBS.
Procedure:
-
Cell Preparation: As described in the CuAAC protocol, culture cells with the azide-modified precursor.
-
Cell Labeling:
-
Wash the cells twice with DPBS.
-
Prepare a solution of the cyclooctyne-dye conjugate in pre-warmed cell culture medium at the desired final concentration (typically 1-10 µM).
-
Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing and Imaging:
-
Aspirate the labeling medium and wash the cells three times with DPBS.
-
Add fresh, pre-warmed cell culture medium.
-
Proceed with live-cell imaging.
-
Visualizing the Workflow and Biological Context
To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the experimental workflow and a representative biological application.
References
A Head-to-Head Comparison: Cy3 vs. Other Fluorophores for Advanced Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that profoundly impacts the quality, reliability, and reproducibility of fluorescence-based experimental data. This guide provides a comprehensive, data-driven comparison of the brightness and photostability of Cy3, a widely used orange-fluorescent dye, with other popular alternatives, most notably Alexa Fluor 555.
In fields such as immunofluorescence, flow cytometry, and fluorescence microscopy, the ideal fluorescent label should exhibit high brightness for sensitive detection and robust photostability to withstand prolonged illumination.[1] While Cy3 has been a workhorse in biological imaging, newer dyes have been developed to offer superior performance in demanding applications.[2] This guide will delve into the quantitative photophysical properties of these fluorophores, provide detailed experimental protocols for their evaluation, and present a visual workflow for assessing their performance.
Quantitative Performance at a Glance: Brightness and Photostability
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of its light absorption efficiency) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] Photostability refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.[3][4] The following table summarizes the key performance metrics for Cy3 and its spectral competitor, Alexa Fluor 555.
| Property | Cy3 | Alexa Fluor 555 | Key Advantage of Alexa Fluor 555 |
| Excitation Max (nm) | ~550 | ~555 | Spectrally similar, compatible with existing Cy3 filter sets |
| Emission Max (nm) | ~570 | ~565 | Spectrally similar, compatible with existing Cy3 filter sets |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | Similar light-absorbing capacity |
| Quantum Yield | Lower than Alexa Fluor 555 | Higher than Cy3 | More efficient conversion of absorbed light to fluorescence, resulting in a brighter signal |
| Photostability | Less photostable | More photostable | Retains a higher percentage of its fluorescence under continuous illumination, allowing for longer imaging times |
| Self-Quenching | More susceptible at high degrees of labeling | Less susceptible at high degrees of labeling | Can be conjugated to proteins at higher ratios without significant loss of fluorescence, leading to brighter conjugates |
Experimental data consistently demonstrates that Alexa Fluor 555 conjugates are significantly brighter and more photostable than their Cy3 counterparts. For instance, in one study, after 95 seconds of continuous illumination, Cy3 retained about 75% of its initial fluorescence, whereas Alexa Fluor 555 retained almost 90%. This enhanced photostability provides researchers with more time for image capture and is particularly advantageous for time-lapse microscopy and the detection of low-abundance targets.
Experimental Protocols
To ensure objective and reproducible comparisons of fluorophore performance, it is crucial to employ standardized experimental protocols. Below are generalized methodologies for protein labeling and photobleaching analysis.
Protein Labeling with NHS Ester Dyes
This protocol describes a general workflow for labeling proteins with N-hydroxysuccinimidyl (NHS) ester-functionalized dyes like Cy3 and Alexa Fluor 555.
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The protein solution should be free of any amine-containing substances (e.g., Tris buffer or ammonium salts) as these will compete with the protein for reaction with the dye.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and application, but a starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the dye-protein conjugate from the unreacted, hydrolyzed dye using a spin column or by dialysis.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).
Photobleaching Analysis
This protocol outlines a method for comparing the photostability of different fluorophores conjugated to a substrate (e.g., a secondary antibody on a microscope slide).
-
Sample Preparation: Prepare microscope slides with cells or tissues labeled with the fluorophore-conjugated antibodies of interest. Ensure that the mounting medium does not contain any antifade reagents for a direct comparison of the intrinsic photostability of the dyes.
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable light source (e.g., a 100-W mercury arc lamp) and filter sets appropriate for the fluorophores being tested.
-
Image Acquisition:
-
Locate a field of view containing well-labeled structures.
-
Set the imaging parameters (e.g., objective magnification, exposure time, and light intensity) and keep them constant for all samples being compared.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 95 seconds).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) in the images at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves for each fluorophore.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the photostability of different fluorophores.
Caption: A generalized workflow for comparing fluorophore photostability.
Conclusion and Recommendations
The selection of a fluorophore requires a careful evaluation of its photophysical properties in the context of the intended application. While Cy3 remains a viable option for many standard fluorescence microscopy experiments, for applications demanding high sensitivity, prolonged imaging times, or quantitative analysis, more photostable and brighter alternatives like Alexa Fluor 555 offer significant advantages. The superior performance of Alexa Fluor 555 in terms of brightness and photostability translates to higher quality, more reliable, and more reproducible data, particularly in challenging imaging scenarios such as single-molecule studies and super-resolution microscopy. Researchers are encouraged to perform their own in-house comparisons under their specific experimental conditions to select the optimal fluorophore for their needs.
References
Confirming Covalent Bond Formation in Cy3-PEG8-Alkyne Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful covalent conjugation of Cy3-PEG8-Alkyne to azide-modified biomolecules is paramount for a multitude of applications in research and drug development, from fluorescently labeling proteins and nucleic acids to creating targeted imaging agents. The formation of a stable triazole ring via click chemistry is the desired outcome, and its confirmation is a critical step in the experimental workflow. This guide provides a comprehensive comparison of methods to confirm this covalent bond formation, complete with experimental data, detailed protocols, and workflow visualizations.
Reaction Methodologies: A Comparative Overview
The two primary methods for reacting this compound with an azide-functionalized molecule are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two "click" reactions depends on the specific application, particularly the sensitivity of the biomolecule to copper ions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) ions | None |
| Reaction Rate | Very fast (seconds to minutes) | Fast (minutes to hours) |
| Biocompatibility | Potentially cytotoxic due to copper ions, though ligands can mitigate this. | Highly biocompatible, ideal for live-cell imaging. |
| Alkyne Reactant | Terminal alkynes (e.g., this compound) | Strained cyclooctynes (e.g., DBCO, BCN) |
| Cost | Generally lower cost reagents. | Strained cyclooctynes are typically more expensive. |
| Typical Yield | High to quantitative. | High. |
Confirming Covalent Bond Formation: A Toolkit of Analytical Techniques
Once the reaction is complete, it is essential to verify the formation of the triazole linkage and characterize the resulting conjugate. Several analytical techniques can be employed, each with its own strengths and considerations.
| Analytical Technique | Information Provided | Key Considerations for Cy3-PEG8-Conjugates |
| Mass Spectrometry (MS) | Precise mass of the conjugate, confirming the addition of the this compound moiety. | The PEG chain can lead to a distribution of masses. The Cy3 dye can sometimes fragment, requiring careful interpretation of the spectra.[1] |
| NMR Spectroscopy | Unambiguous confirmation of the triazole ring formation through characteristic proton and carbon signals. | The complexity of the biomolecule and the PEG chain can make spectra crowded. 1H-13C HSQC or HMBC experiments may be necessary. |
| HPLC Analysis | Separation of the conjugate from unreacted starting materials and byproducts. Quantification of reaction yield. | The PEG chain can cause peak broadening. A shallow gradient and a C18 column suitable for biomolecules are recommended. The Cy3 dye allows for detection by UV-Vis and fluorescence.[2][][4] |
| SDS-PAGE | Visualization of the molecular weight shift in proteins upon conjugation. Confirmation of successful labeling. | The PEG chain can lead to a larger-than-expected and diffuse band on the gel. In-gel fluorescence scanning for Cy3 is a direct method of visualization.[5] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for specific biomolecules.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (500 mM in water)
-
Sodium ascorbate stock solution (1 M in water, freshly prepared)
-
Deionized water
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 1.5 to 5-fold molar excess of the alkyne is often recommended.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 20 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.
-
Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or HPLC).
Mass Spectrometry Analysis of a Cy3-Labeled Peptide
Sample Preparation:
-
Purify the Cy3-labeled peptide using reverse-phase HPLC to remove unreacted this compound and other reaction components.
-
Lyophilize the purified peptide.
-
Reconstitute the peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) with an electrospray ionization (ESI) source.
-
Acquire a full MS scan to determine the molecular weight of the labeled peptide. The expected mass will be the mass of the unlabeled peptide plus the mass of this compound.
-
Perform tandem MS (MS/MS) on the parent ion of the labeled peptide to confirm the sequence and pinpoint the site of modification. The fragmentation pattern should be consistent with the expected structure.
NMR Spectroscopy for Triazole Formation
Sample Preparation:
-
The sample must be highly pure. Purify the conjugate by HPLC.
-
Lyophilize the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum. The formation of the 1,4-disubstituted triazole ring will result in a characteristic singlet peak for the triazole proton, typically between δ 7.5 and 8.5 ppm.
-
Acquire a 2D ¹H-¹³C HSQC or HMBC spectrum to confirm the connectivity between the triazole proton and the adjacent carbons.
HPLC Purification and Analysis
Instrumentation and Columns:
-
A reverse-phase HPLC system with UV-Vis and fluorescence detectors.
-
A C18 column suitable for biomolecule separation (e.g., 300 Å pore size).
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient:
-
A shallow gradient is recommended for optimal separation of the PEGylated conjugate. For example, 5-65% B over 30 minutes.
Procedure:
-
Inject the reaction mixture onto the column.
-
Monitor the chromatogram at the absorbance maximum of Cy3 (~550 nm) and the protein/peptide (~280 nm).
-
The conjugated product should have a longer retention time than the unreacted biomolecule.
-
Collect the fractions corresponding to the conjugate peak.
-
The purity of the conjugate can be assessed by the peak area, and the yield can be calculated by comparing the peak area of the product to the initial amount of the limiting reactant.
SDS-PAGE Analysis of a Cy3-Labeled Protein
Procedure:
-
Mix the protein sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
After electrophoresis, visualize the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy3 (e.g., ~550 nm excitation, ~570 nm emission).
-
The Cy3-labeled protein will appear as a fluorescent band. A shift in molecular weight compared to the unlabeled protein should be observable. The PEG chain will likely cause the band to appear larger and more diffuse than its actual molecular weight would suggest.
-
The gel can also be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
Alternatives to this compound
While Cy3 is a widely used and effective fluorophore, several alternatives are available that may offer advantages in specific applications.
| Alternative Dye | Key Features |
| Alexa Fluor Dyes (e.g., Alexa Fluor 555 Alkyne) | Generally brighter and more photostable than Cy3. |
| CF® Dyes (e.g., CF®555 Alkyne) | Bright and highly photostable dyes with good water solubility. |
| DBCO-Cy3 | A strained cyclooctyne derivative of Cy3 for use in copper-free SPAAC reactions, ideal for live-cell imaging. |
| Sulfo-Cy3 Alkyne | A sulfonated version of Cy3 with increased water solubility, reducing the need for organic co-solvents. |
Visualizing the Workflow and Logic
References
Safety Operating Guide
Proper Disposal of Cy3-PEG8-Alkyne: A Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe and effective disposal of Cy3-PEG8-Alkyne, a fluorescent dye commonly used in molecular biology and drug development. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance. The following procedures outline methods for both the chemical inactivation of dilute solutions and the proper disposal of concentrated waste.
I. Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves, when handling this compound in any form.
-
Avoid Inhalation and Contact: Handle the solid form of the dye in a well-ventilated area or a chemical fume hood to prevent inhalation of dust. Avoid direct contact with skin and eyes.
-
Spill Management: In case of a spill, isolate the area. For solid spills, gently sweep the material to avoid generating dust and collect it in a labeled, sealed container for hazardous waste disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste.
II. Disposal Procedures
The appropriate disposal method for this compound depends on its concentration and the presence of other hazardous materials. Unused or concentrated forms of the dye should always be treated as hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EH&S) department. For dilute aqueous solutions, a chemical inactivation step can be performed before disposal, subject to local regulations.
All solid forms of this compound, as well as concentrated stock solutions, must be disposed of as hazardous chemical waste.
Procedure:
-
Labeling: Securely label the waste container as "Hazardous Waste: this compound". Include the concentration and date.
-
Containment: Ensure the container is sealed and stored in a designated satellite accumulation area for hazardous waste.
-
EH&S Pickup: Contact your institution's EH&S department to arrange for the collection and disposal of the hazardous waste.
For dilute, purely aqueous solutions of this compound (free from other hazardous chemicals like organic solvents), a chemical inactivation protocol can be employed to degrade the fluorescent dye prior to disposal. This procedure is adapted from methods used for the inactivation of fluorescent dyes in microscopy.
Experimental Protocol for Inactivation:
This protocol is based on the chemical inactivation of fluorophores by oxidation.
-
Solution Preparation: Prepare an inactivation solution consisting of 3% (w/v) hydrogen peroxide (H₂O₂) and 20 mM sodium hydroxide (NaOH) in phosphate-buffered saline (PBS).
-
Treatment: To the dilute this compound waste solution, add the inactivation solution in a 1:1 volume ratio.
-
Light Exposure: Place the container with the mixed solution under a bright, broad-spectrum light source (e.g., a standard laboratory bench lamp) for a minimum of 30 minutes. The light facilitates the oxidative degradation of the cyanine dye.
-
Verification (Optional): The disappearance of the characteristic pink/red color is an indicator of dye degradation. For a more quantitative assessment, the absorbance can be measured using a spectrophotometer to confirm the loss of the absorbance peak around 550 nm.
-
Neutralization and Disposal: After successful inactivation, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid). Once neutralized, and if compliant with local regulations, the solution may be disposed of down the drain with copious amounts of water.
Quantitative Data for Inactivation Protocol
| Parameter | Value/Instruction |
| Inactivation Solution | 3% H₂O₂, 20 mM NaOH in PBS |
| Treatment Ratio | 1:1 (Inactivation Solution : Dye Waste) |
| Exposure Time | Minimum 30 minutes |
| Light Source | Bright, broad-spectrum lamp |
| Final pH for Disposal | 6.0 - 8.0 |
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Personal protective equipment for handling Cy3-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cy3-PEG8-Alkyne, a fluorescent dye derivative. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for similar cyanine dye alkyne compounds, the primary hazards are related to skin, eye, and respiratory irritation.
Hazard Classification:
| Hazard Class | Category | GHS Code | Description |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | H335 | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eyes | Safety goggles or glasses | Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against splashes. |
| Body | Laboratory coat | A flame-resistant lab coat or a coat made of 100% cotton should be worn and fully buttoned to protect against splashes. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. If a fume hood is not available, a respirator may be required. |
Safe Handling and Operational Plan
Follow these procedural steps for the safe handling of this compound from receipt to use.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C.
Step 2: Preparation and Use
-
Work Area: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Weighing: If handling the solid form, weigh the necessary amount carefully to avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly and stir to dissolve.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.
Step 3: Spill Management
-
Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: After the spill has been cleaned up, decontaminate the area with an appropriate cleaning agent.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect contaminated materials such as gloves, pipette tips, and weigh boats in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect unused solutions and reaction mixtures in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | "Empty" containers that held the chemical should also be treated as hazardous waste and disposed of accordingly. |
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected for disposal.
-
Collection: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
